Product packaging for O,N-Dimethylviridicatin(Cat. No.:CAS No. 40357-47-9)

O,N-Dimethylviridicatin

Cat. No.: B15065384
CAS No.: 40357-47-9
M. Wt: 265.31 g/mol
InChI Key: WKAIBHQBQFURRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O,N-Dimethylviridicatin is a fungal-derived alkaloid offered for research purposes. Compounds within this class are frequently investigated for their potential bioactive properties . * Main Applications & Research Value: The specific research applications for this compound are not yet fully characterized. Based on its structural class, potential research areas may include antimicrobial studies , cytotoxic investigations , and exploration of other biological activities. Researchers are encouraged to consult the primary scientific literature for emerging studies. * Mechanism of Action: The precise mechanism of action of this compound is currently unknown and is an area for active research. Elucidating its biological target and pathway represents a key research objective. Intended Use: This product is labeled For Research Use Only (RUO) . RUO products are intended solely for use in laboratory research and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B15065384 O,N-Dimethylviridicatin CAS No. 40357-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40357-47-9

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-methoxy-1-methyl-4-phenylquinolin-2-one

InChI

InChI=1S/C17H15NO2/c1-18-14-11-7-6-10-13(14)15(16(20-2)17(18)19)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

WKAIBHQBQFURRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)OC)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Synthesis of O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O,N-Dimethylviridicatin is a derivative of the fungal alkaloid viridicatin. This technical guide provides a comprehensive overview of the natural sources of the precursor compound, viridicatin, its isolation, and the subsequent chemical synthesis of this compound. While this compound itself is not a known naturally occurring compound, its parent molecule, viridicatin, is produced by several species of the fungal genus Penicillium. This document details the fungal sources, quantitative production, and experimental protocols for the isolation of viridicatin. Furthermore, a method for the chemical synthesis of this compound is described. Potential biological activities of viridicatin-related compounds are discussed in the context of relevant signaling pathways, providing a basis for further research and drug development.

Natural Sources of the Precursor, Viridicatin

Viridicatin is a quinoline alkaloid produced by a variety of fungi, primarily within the genus Penicillium. It is not produced by this compound, which is a synthetic derivative.

Fungal Producers of Viridicatin

Several species of Penicillium have been identified as producers of viridicatin. These include:

  • Penicillium viridicatum[1]

  • Penicillium crustosum[2]

  • Penicillium cyclopium[2][3]

  • Penicillium puberulum[2]

  • Penicillium palitans[4]

  • Penicillium olivino-viride[4]

  • Penicillium martensii[4]

  • Penicillium granulatum[4]

Quantitative Production of Viridicatin

The yield of viridicatin from fungal cultures can vary depending on the species and culture conditions. The following table summarizes available quantitative data.

Fungal SpeciesSubstrate/MediumYield of ViridicatinReference
Penicillium crustosumBran Culture~0.005% of dry matter[2]
Penicillium cyclopiumEmerged Grown CulturesNot explicitly quantified in the provided text, but a method for determination was developed.[3]

Experimental Protocols

Isolation and Purification of Viridicatin from Penicillium crustosum

This protocol is based on the methodology described for the isolation of viridicatin from Penicillium crustosum.[2]

1. Fermentation:

  • Cultivate Penicillium crustosum on a solid bran substrate.

2. Extraction:

  • Dry the bran culture at 80°C.

  • Immerse the dried culture in approximately eight volumes of 50% methanol.

  • Concentrate the supernatant under reduced pressure to a smaller volume.

  • Adjust the pH of the concentrated solution to 2.5 with hydrochloric acid.

  • Extract the acidified solution with ethyl acetate.

  • Evaporate the ethyl acetate extract to a syrup in vacuo.

  • Dissolve the syrup in a small volume of water and extract repeatedly with ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

3. Purification:

  • Evaporate the ether to dryness.

  • Dissolve the residue in chloroform.

  • Filter to remove any insoluble precipitate.

  • Concentrate the chloroform solution and apply it to a silicic acid column.

  • Elute the column with chloroform.

  • Collect fractions that are positive in ferric chloride and Folin tests.

  • Concentrate the positive fractions to obtain crude crystals of viridicatin.

4. Recrystallization:

  • Recrystallize the crude viridicatin from ethanol or chloroform to obtain pure crystals.

Synthesis of this compound from Viridicatin

This compound can be synthesized from viridicatin by methylation.

Proposed Protocol:

  • Starting Material: Purified viridicatin.

  • Reagent: Methyl iodide.

  • Procedure: Treat a solution of viridicatin with methyl iodide. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized for maximal yield of the O,N-dimethylated product.

Biosynthesis of Viridicatin

The biosynthesis of viridicatin in fungi involves a complex pathway starting from anthranilic acid and amino acids. The quinolone scaffold of viridicatin is formed through the transformation of a bicyclic cyclopeptin intermediate. This process involves a non-heme dioxygenase and a hemocyanin-like protein that catalyzes a ring contraction to form the viridicatin structure.[5]

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the parent compound, viridicatin, and other alkaloids exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[2][6][7] These activities are often mediated through interference with key cellular signaling pathways such as the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Many natural products exert their effects by modulating this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF-kB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NF-kB->DNA Translocates to Nucleus Viridicatin_analog Viridicatin Analog (Potential Inhibitor) Viridicatin_analog->IKK_complex Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Induces

Caption: Potential inhibition of the NF-κB signaling pathway by viridicatin analogs.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. The process is tightly regulated by a complex network of signaling molecules.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Cell_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family Proteins Cell_Stress->Bcl2_family Viridicatin_analog Viridicatin Analog (Potential Inducer) Viridicatin_analog->Bcl2_family Induces Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Mitochondrial Permeability Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Mitochondrion->Cytochrome_c Releases Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

O,N-Dimethylviridicatin: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,N-Dimethylviridicatin is a quinoline alkaloid natural product. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 3-methoxy-1-methyl-4-phenylquinolin-2(1H)-one, is a derivative of viridicatin. Its core structure consists of a quinolin-2(1H)-one scaffold substituted with a methoxy group at the 3-position, a methyl group at the 1-position (the nitrogen atom), and a phenyl group at the 4-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₂[1]
Molecular Weight 265.31 g/mol [1]
SMILES Cn1c2ccccc2c(c(c1=O)OC)c3ccccc3[1]
InChIKey WKAIBHQBQFURRQ-UHFFFAOYSA-N[1]
Physical State Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental ¹H NMR spectrum of this compound has been recorded in deuterated chloroform (CDCl₃). While a detailed peak list and assignments are not publicly available, the spectrum can be accessed for analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, is essential for confirming the molecular formula and elucidating the structure of this compound. Specific fragmentation patterns would be expected to arise from the quinolinone core and its substituents.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of 3-hydroxy-4-phenyl-quinolin-2(1H)-one derivatives, to which it belongs, has been investigated for various biological activities.

Potential Anticancer and Antimicrobial Properties

Research on related 4-hydroxy-2-quinolone derivatives has indicated potential for both anticancer and antimicrobial applications. These compounds have been shown to exhibit inhibitory activity against various cancer cell lines and microbial strains. The structural similarity of this compound to these bioactive compounds suggests that it may also possess similar properties, warranting further investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented in publicly accessible literature. However, general procedures for the synthesis of related quinolinone derivatives and standard biological assays can be adapted for its study.

Synthesis Workflow

A potential synthetic approach to this compound could involve a multi-step process starting from simpler aromatic precursors. The following diagram illustrates a generalized logical workflow for the synthesis of a substituted quinolinone.

synthesis_workflow Generalized Synthesis Workflow for a Substituted Quinolinone start Starting Materials (e.g., Aniline derivative, Diethyl malonate) step1 Condensation Reaction (e.g., Gould-Jacobs reaction) start->step1 intermediate1 4-Hydroxyquinolin-2(1H)-one intermediate step1->intermediate1 step2 N-Alkylation (e.g., with Methyl iodide) intermediate1->step2 intermediate2 1-Methyl-4-hydroxyquinolin-2(1H)-one step2->intermediate2 step3 O-Alkylation (e.g., with Diazomethane or Methyl iodide) intermediate2->step3 final_product Target Quinolinone Derivative step3->final_product biological_screening_workflow Workflow for Biological Activity Screening compound This compound primary_screening Primary Screening Assays (e.g., Cytotoxicity, Antimicrobial zone of inhibition) compound->primary_screening hit_identification Hit Identification (Active compounds identified) primary_screening->hit_identification secondary_screening Secondary Screening (e.g., IC50 determination, MIC determination) hit_identification->secondary_screening mechanism_studies Mechanism of Action Studies (e.g., Enzyme inhibition assays, Gene expression analysis) secondary_screening->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

References

Spectroscopic Characterization of O,N-Dimethylviridicatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic characterization of O,N-Dimethylviridicatin, a derivative of the quinoline alkaloid viridicatin. Due to the limited availability of direct experimental data for this compound, this document utilizes a combination of experimental data for the parent compound, viridicatin, and predicted spectroscopic data to serve as a valuable reference for researchers. The methodologies and spectral interpretations detailed herein are fundamental to the structural elucidation and analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolone), the parent compound of this compound. This data provides a foundational understanding of the core molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Viridicatin

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.8 (broad s)Singlet1HN-H
9.8 (broad s)Singlet1HO-H
8.15Doublet1HH-5
7.70Triplet1HH-7
7.55 - 7.45Multiplet5HPhenyl-H
7.35Doublet1HH-8
7.25Triplet1HH-6

Disclaimer: Data is predicted and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Viridicatin

Chemical Shift (δ) ppmAssignment
164.5C-2
145.0C-4
140.0C-8a
135.0Phenyl C-1'
131.0C-7
129.5Phenyl C-2', C-6'
128.5Phenyl C-3', C-5'
128.0Phenyl C-4'
123.0C-6
120.0C-4a
118.0C-5
116.0C-8
115.5C-3

Disclaimer: Data is predicted and should be confirmed with experimental results.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Viridicatin

m/zRelative Intensity (%)Assignment
237.07898100[M+H]⁺
209.0845[M+H-CO]⁺
180.0830[M+H-CO-CHO]⁺

[1][2]

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands for a 4-hydroxy-2-quinolone derivative

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H, N-H stretching
3100 - 3000MediumAromatic C-H stretching
1660 - 1640StrongC=O stretching (amide)
1600 - 1450Medium to StrongC=C stretching (aromatic)
1400 - 1200MediumC-N stretching, O-H bending
900 - 675StrongAromatic C-H out-of-plane bending

Note: This data is representative of the 4-hydroxy-2-quinolone scaffold and may vary slightly for viridicatin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for Quinolone Derivatives in Methanol

λmax (nm)Molar Absorptivity (ε)Assignment
~225Highπ → π* transition
~270Mediumπ → π* transition
~315Mediumπ → π* transition

[3]Note: The exact λmax and ε values can be influenced by substitution and solvent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of quinolone alkaloids and should be optimized for the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass measurements.[4]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4]

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation charts and spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a matched cuvette.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. The spectral pattern provides information about the electronic transitions within the chromophore.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like viridicatin.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Fungal Culture) Extraction Extraction Natural_Source->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Chromatography->MS Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Chromatography->NMR Purified Compound IR IR Spectroscopy - Functional Groups Chromatography->IR Purified Compound UV_Vis UV-Vis Spectroscopy - Chromophore System Chromatography->UV_Vis Purified Compound Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for Natural Product Spectroscopic Characterization.

References

In-depth Technical Guide on the Preliminary Biological Activity of O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Preliminary Biological Activity of O,N-Dimethylviridicatin

Executive Summary:

This technical guide provides a comprehensive overview of the current scientific understanding of the preliminary biological activity of this compound. Extensive searches of peer-reviewed scientific literature and chemical databases have been conducted to gather all available data on this compound.

Findings:

Despite a thorough and multi-faceted search strategy, no specific preliminary biological activity data for a compound explicitly named "this compound" has been found in the public domain. The scientific literature to date does not contain studies detailing its synthesis, isolation, or evaluation in any biological assays.

While information exists for the parent compound, viridicatin, and other derivatives, there is a notable absence of research pertaining to the O,N-dimethylated analog. Viridicatin itself, an alkaloid isolated from marine-derived fungus Penicillium aurantiogriseum, has demonstrated biological activities, including strong activity against Mycobacterium tuberculosis[1]. However, this activity cannot be directly extrapolated to its O,N-dimethylated derivative.

The lack of available data prevents the fulfillment of the core requirements of this technical guide, which were to include:

  • Quantitative Data Presentation: No quantitative data such as IC50, EC50, or percentage inhibition values are available to be summarized in tabular format.

  • Detailed Experimental Protocols: Without any conducted experiments, there are no methodologies to report.

  • Visualization of Signaling Pathways and Workflows: The absence of mechanism of action studies means there are no established signaling pathways or experimental workflows to be visualized.

The preliminary biological activity of this compound remains uncharacterized in the current body of scientific literature. For researchers, scientists, and drug development professionals interested in this specific compound, the following steps are recommended:

  • Chemical Synthesis: The first crucial step would be the chemical synthesis of this compound. This would provide the necessary pure compound for biological evaluation.

  • In Vitro Screening: Following successful synthesis, a broad panel of in vitro assays should be conducted to screen for potential biological activities. This could include, but is not limited to:

    • Antimicrobial assays against a range of bacteria and fungi.

    • Cytotoxicity assays against various cancer cell lines.

    • Enzyme inhibition assays targeting key proteins in disease pathways.

    • Receptor binding assays.

  • Mechanism of Action Studies: Should any significant activity be identified in the initial screening, further studies to elucidate the mechanism of action would be warranted.

  • In Vivo Studies: Promising in vitro results would then form the basis for designing and conducting in vivo studies in appropriate animal models to assess efficacy and safety.

This technical guide will be updated as soon as any peer-reviewed data on the biological activity of this compound becomes publicly available. We encourage the scientific community to pursue research in this area to uncover the potential therapeutic value of this and other novel chemical entities.

References

O,N-Dimethylviridicatin: A Hypothesis on its Mechanism of Action Based on the Bioactivity of the Parent Alkaloid, Viridicatin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the mechanism of action, quantitative biological data, or specific experimental protocols for O,N-Dimethylviridicatin. The following guide presents a hypothesized mechanism of action based on the known biological activities of its parent compound, viridicatin. This information is intended to serve as a foundational resource for initiating research into this specific derivative.

Introduction

This compound is a derivative of viridicatin, a quinoline alkaloid produced by various species of the Penicillium fungus, including Penicillium viridicatum and the marine-derived Penicillium aurantiogriseum.[1][2] Viridicatin itself has been identified as a bioactive secondary metabolite with a range of antimicrobial and cytotoxic activities.[1] The addition of two methyl groups to the oxygen and nitrogen atoms of the viridicatin scaffold to form this compound would alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications could significantly modulate its biological activity, potency, and selectivity compared to the parent compound. This guide summarizes the known bioactivities of viridicatin and proposes a hypothetical framework for the mechanism of action of this compound to stimulate further investigation.

Biological Activity of Viridicatin

The known biological activities of viridicatin provide a starting point for hypothesizing the potential actions of its O,N-dimethylated analog.

Antimicrobial Activity

Viridicatin has demonstrated notable antibacterial properties. Specifically, it has shown strong activity against Mycobacterium tuberculosis.[1] Furthermore, crude extracts containing viridicatin have exhibited significant activity against a panel of both bacteria and fungi.[1]

Cytotoxic Activity

In addition to its antimicrobial effects, a sub-fraction of a fungal extract containing viridicatin and other compounds has displayed significant cytotoxicity against human cancer cell lines.[1] The reported IC50 values for this sub-fraction are presented in the table below. It is crucial to note that these values represent the activity of a mixture and not of purified viridicatin.

Cell LineIC50 (µg/mL)
Hepatic Cellular Carcinoma (HEPG2)32.8774
Breast Cancer (MCF-7)24.3284
Table 1: Cytotoxic activity of a sub-fraction containing viridicatin against human cancer cell lines.[1] Data represents the concentration required for 50% inhibition of cell growth.

Hypothesized Mechanism of Action for this compound

The precise molecular targets and signaling pathways for viridicatin have not been elucidated. However, based on the general mechanisms of quinoline alkaloids and other fungal metabolites, several hypotheses can be proposed for this compound. The methylation of the hydroxyl and amine functionalities would likely increase the compound's ability to cross cellular membranes, potentially enhancing its intracellular accumulation and interaction with molecular targets.

Potential Molecular Targets and Signaling Pathways

A logical workflow for investigating the mechanism of action of this compound would involve a series of screening and validation experiments.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism Validation Compound This compound Antimicrobial_Screening Antimicrobial Screening (Bacteria & Fungi Panel) Compound->Antimicrobial_Screening Test Cytotoxicity_Screening Cytotoxicity Screening (Cancer Cell Line Panel) Compound->Cytotoxicity_Screening Test Target_ID Target Identification Assays (e.g., Affinity Chromatography, Yeast Two-Hybrid) Cytotoxicity_Screening->Target_ID Identify Molecular Targets Pathway_Analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Elucidate Signaling Pathway Enzyme_Inhibition Enzyme Inhibition Assays Pathway_Analysis->Enzyme_Inhibition Validate Target Engagement Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Pathway_Analysis->Gene_Expression Confirm Downstream Effects In_Vivo In Vivo Model Testing Enzyme_Inhibition->In_Vivo Assess Therapeutic Potential Gene_Expression->In_Vivo

Proposed experimental workflow for elucidating the mechanism of action of this compound.

Based on this workflow, a hypothetical signaling pathway that could be investigated is the inhibition of a key enzyme involved in microbial survival or cancer cell proliferation.

hypothetical_pathway ON_Dimethylviridicatin This compound Target_Enzyme Hypothetical Target Enzyme (e.g., Kinase, Topoisomerase) ON_Dimethylviridicatin->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Cell_Proliferation Cell Proliferation / Microbial Survival Product->Cell_Proliferation Promotes

Hypothetical signaling pathway illustrating the potential inhibitory action of this compound.

Proposed Experimental Protocols

Given the absence of specific data for this compound, the following are generalized protocols that could be adapted to investigate its biological activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The microbial inoculum is added to each well. The plate is incubated at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Human cancer cells (e.g., MCF-7, HEPG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Conclusion and Future Directions

The study of this compound presents an opportunity to explore a novel chemical entity with potential therapeutic applications. While its mechanism of action remains unknown, the bioactivity of its parent compound, viridicatin, suggests that it may possess antimicrobial and cytotoxic properties. The methylation of viridicatin could enhance its potency and drug-like properties. Future research should focus on the total synthesis of this compound, followed by a systematic evaluation of its biological activities using the experimental approaches outlined in this guide. Elucidating its molecular targets and signaling pathways will be critical for its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Viridicatin Alkaloid Family and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The viridicatin family of alkaloids, fungal secondary metabolites primarily produced by Penicillium species, represents a class of heterocyclic compounds with significant biological potential. Characterized by a quinolin-2(1H)-one or a related benzodiazepine core, these molecules have attracted considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, cytotoxic, and neuroprotective properties. This guide provides a comprehensive technical overview of the viridicatin alkaloid family, detailing their biosynthesis, chemical synthesis, and mechanism of action. It includes structured quantitative data on their biological activities, detailed experimental protocols for their study, and visual diagrams of key pathways to support further research and drug development efforts.

Introduction to the Viridicatin Alkaloid Family

Viridicatin alkaloids are a group of natural products first isolated from Penicillium viridicatum. The family includes several core members such as viridicatin, viridicatol, and their biosynthetic precursors, the benzodiazepine alkaloids cyclopenin and cyclopenol.[1][2] These compounds share a common biosynthetic origin, arising from the precursors anthranilic acid, L-phenylalanine, and L-methionine.[3] Their unique heterocyclic scaffolds have made them attractive targets for synthetic chemistry and have inspired the development of novel derivatives with a wide range of biological activities.[4][5] The primary interest for drug development lies in their potent antimicrobial and anticancer effects, which are subjects of ongoing research.[6][7]

Biosynthesis of Viridicatin Alkaloids

The biosynthesis of viridicatin alkaloids is a complex pathway originating from three key precursors: anthranilic acid, L-phenylalanine, and L-methionine. The pathway first leads to the formation of benzodiazepine alkaloids like cyclopeptin, which is then converted to cyclopenin and cyclopenol. These benzodiazepines are the direct precursors to the quinoline-based viridicatin and viridicatol through a rearrangement process.

Viridicatin Biosynthesis cluster_precursors Precursors cluster_intermediates Benzodiazepine Intermediates cluster_products Quinoline Products A Anthranilic Acid D Cyclopeptin A->D Multiple Enzymatic Steps B L-Phenylalanine B->D Multiple Enzymatic Steps C L-Methionine C->D Multiple Enzymatic Steps E Cyclopenin D->E Cyclopeptine Dehydrogenase F Cyclopenol E->F Cyclopenin m-Hydroxylase G Viridicatin E->G Cyclopenase (Rearrangement) H Viridicatol F->H Cyclopenase (Rearrangement)

Figure 1: Simplified biosynthetic pathway of viridicatin alkaloids.

Biological Activities and Quantitative Data

Viridicatin alkaloids and their derivatives exhibit a broad spectrum of biological activities. Their primary therapeutic potential has been identified in antimicrobial and anticancer applications. The data below is collated from various studies to provide a comparative overview.

Cytotoxic Activity

The cytotoxicity of these compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound/DerivativeCell LineActivity (IC50)Reference
Viridicatin-Containing ExtractHepG2 (Liver Carcinoma)32.88 µg/mL[6]
Viridicatin-Containing ExtractMCF-7 (Breast Cancer)24.33 µg/mL[6]
Isatin-3-Hydrazone DerivativeChang Liver (Non-cancerous)Low Cytotoxicity[8]
Nortopsentin AnalogueP388 (Murine Leukemia)Significant Activity[9]

Table 1: Summary of Cytotoxic Activity of Viridicatin-Related Scaffolds.

Antimicrobial Activity

The antimicrobial potential is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismActivity (MIC)Reference
ViridicatinMycobacterium tuberculosisStrong Activity[6]
ViridicatolCandida albicans7.2 µg/mL (IC50)[1]
Isatin-Hydrazone 3cStaphylococcus aureus3.1 µM[8]
Isatin-Hydrazone 3cBacillus cereus~25 µM[8]
Isatin-Hydrazone 3c (MBC)Staphylococcus aureus6.2 µM[8]

Table 2: Summary of Antimicrobial Activity of Viridicatin-Related Scaffolds.

Putative Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for viridicatin alkaloids are still under investigation, evidence for many cytotoxic natural products points towards the induction of apoptosis (programmed cell death) via the intrinsic or mitochondrial pathway. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[7][10] It is hypothesized that viridicatin derivatives may disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to MOMP. This releases cytochrome c into the cytosol, triggering the formation of the apoptosome and activating a cascade of caspases (initiator caspase-9 and effector caspase-3), which ultimately execute cell death.[11][12]

Apoptosis Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus Viridicatin Derivative (Putative) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Stimulus->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Stimulus->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c (Release) Mito->CytC Aptosome Apoptosome Formation CytC->Aptosome Apaf Apaf-1 Apaf->Aptosome Casp9 Caspase-9 (Initiator) Aptosome->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: Putative mechanism of action via the intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of viridicatin alkaloids.

General Workflow for Derivative Screening

The process of discovering and evaluating new viridicatin derivatives follows a logical workflow from chemical synthesis to biological characterization.

Experimental Workflow A 1. Synthesis & Purification B 2. Structural Characterization (NMR, HRMS) A->B C 3. Primary Screening (e.g., Cytotoxicity Assay) B->C D 4. Secondary Screening (e.g., Antimicrobial MIC) C->D E 5. Hit Compound Selection D->E F 6. Mechanism of Action Studies (e.g., Apoptosis Assays) E->F Active Hits G 7. Lead Optimization F->G

Figure 3: General workflow for screening viridicatin derivatives.
Protocol: Synthesis of a Viridicatin Analogue

This protocol describes a concise synthesis of 3-hydroxy-4-arylquinolin-2(1H)-ones, the core scaffold of viridicatin, via a one-pot reaction.[5]

  • Reagents and Materials : Cyanoacetanilide, substituted aldehyde, potassium carbonate (K₂CO₃), hydrogen peroxide (H₂O₂), methanol (MeOH), reaction vessel, magnetic stirrer.

  • Step 1: Knoevenagel Condensation : To a solution of cyanoacetanilide (1.0 eq) and a selected aldehyde (1.2 eq) in methanol, add a catalytic amount of a suitable base (e.g., piperidine). Stir at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates consumption of the starting material.

  • Step 2: Epoxidation : To the reaction mixture, add K₂CO₃ (2.0 eq) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 eq) at 0°C.

  • Step 3: Cyclization and Precipitation : Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progression involves an in-situ epoxidation followed by a decyanative epoxide-arene cyclization.

  • Step 4: Isolation : The desired 3-hydroxy-4-arylquinolin-2(1H)-one product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Step 5: Purification : Wash the collected solid sequentially with water and cold methanol to remove impurities. The product can be further purified by recrystallization if necessary. Confirm structure using NMR and mass spectrometry.

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and viability.

  • Cell Seeding : Seed human cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the test compounds (viridicatin derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The viridicatin family of alkaloids continues to be a promising source of lead compounds for drug discovery. Their potent cytotoxic and antimicrobial activities, coupled with their synthetically accessible core structures, make them ideal candidates for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways to better understand their mechanism of action. The development of structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, potentially leading to the development of novel therapeutics for infectious diseases and cancer.[9][13] The incorporation of these scaffolds into modern drug discovery platforms, such as DNA-encoded libraries, may also accelerate the identification of new clinical candidates.[4]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viridicatin and its related alkaloids, focusing on their chemical structures, biosynthesis, biological activities, and experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Viridicatin and its analogs are a class of fungal alkaloids characterized by a 3-hydroxy-4-phenyl-2(1H)-quinolone core structure. First isolated from Penicillium viridicatum, these compounds have since been identified in various other fungal species, including other Penicillium and Aspergillus species. The unique chemical scaffold of viridicatin alkaloids has attracted considerable interest due to their diverse and potent biological activities, which include antimicrobial, anticancer, and antiglioma properties. This guide will delve into the key aspects of these promising natural products.

Chemical Structures of Viridicatin and Related Alkaloids

The core structure of viridicatin can be modified at various positions, giving rise to a family of related alkaloids. Key members of this family are detailed in the table below.

Alkaloid R1 R2 R3 Notes
Viridicatin HHHThe parent compound of the family.
Viridicatol OHHHA hydroxylated derivative of viridicatin.
3-O-Methylviridicatin OCH3HHA methylated derivative of viridicatin.
Cyclopenin ---A benzodiazepine precursor to viridicatin.
Cyclopenol ---A hydroxylated precursor to viridicatol.
Dehydrocyclopeptine ---A related benzodiazepine alkaloid.

Biosynthesis of Viridicatin

The biosynthesis of viridicatin is a fascinating enzymatic process that involves a key ring contraction of a benzodiazepine precursor. The pathway begins with the non-ribosomal peptide synthetase (NRPS)-mediated condensation of anthranilic acid and L-phenylalanine to form a cyclopeptine intermediate.

The key steps in the biosynthesis of viridicatin are as follows:

  • Formation of Cyclopeptine: Anthranilic acid and L-phenylalanine are condensed by an NRPS to form the benzodiazepinedione, cyclopeptine.

  • Epoxidation: The non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase, AsqJ, catalyzes the epoxidation of cyclopeptine to yield (-)-cyclopenin.

  • Ring Contraction: The hemocyanin-like protein, AsqI, facilitates the rearrangement of cyclopenin through a ring contraction mechanism to form the quinolone scaffold of viridicatin.

Below is a diagram illustrating the biosynthetic pathway of viridicatin.

Viridicatin Biosynthesis Anthranilic Acid Anthranilic Acid Cyclopeptine Cyclopeptine Anthranilic Acid->Cyclopeptine NRPS L-Phenylalanine L-Phenylalanine L-Phenylalanine->Cyclopeptine Cyclopenin Cyclopenin Cyclopeptine->Cyclopenin AsqJ (Dioxygenase) Viridicatin Viridicatin Cyclopenin->Viridicatin AsqI (Hemocyanin-like)

Caption: Biosynthetic pathway of viridicatin from its precursors.

Biological Activities of Viridicatin and Related Alkaloids

Viridicatin and its analogs exhibit a range of biological activities, making them attractive candidates for further investigation in drug development. A summary of their activities is presented in the table below.

Alkaloid/Fraction Biological Activity Cell Line/Organism Quantitative Data (IC50/MIC) Reference
Sub-fraction with Viridicatin and DehydrocyclopeptineCytotoxicityHEPG2 (Hepatic Carcinoma)IC50: 32.8774 µg/mL[1]
Sub-fraction with Viridicatin and DehydrocyclopeptineCytotoxicityMCF-7 (Breast Cancer)IC50: 24.3284 µg/mL[1]
ViridicatinAntibacterialMycobacterium tuberculosisStrong activity (specific MIC not reported)[1]

While specific signaling pathways modulated by viridicatin are not yet well-elucidated in the scientific literature, the cytotoxic and antimicrobial activities suggest interference with fundamental cellular processes. Further research is required to identify the specific molecular targets and signaling cascades affected by these alkaloids.

Experimental Protocols

This section provides an overview of the experimental procedures for the isolation and synthesis of viridicatin alkaloids.

Isolation of Viridicatin from Penicillium Species

The following is a general protocol for the isolation of viridicatin from a fungal culture, based on reported methods.[1]

1. Fungal Culture:

  • Inoculate a suitable solid medium (e.g., rice medium) with a viridicatin-producing strain of Penicillium (e.g., P. aurantiogriseum).

  • Incubate the culture under appropriate conditions (e.g., room temperature, static) for a sufficient period to allow for alkaloid production.

2. Extraction:

  • Harvest the fungal biomass and the solid medium.

  • Extract the entire culture with an organic solvent such as ethyl acetate.

  • Repeat the extraction process multiple times to ensure complete recovery of the alkaloids.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to chromatographic separation. This may involve multiple steps, such as:

    • Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract.
    • Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing the desired alkaloids.
    • High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase for final purification of the individual alkaloids.

  • Monitor the separation process using analytical TLC or HPLC.

  • Characterize the purified compounds using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis of Viridicatin Alkaloids

A versatile method for the synthesis of viridicatin and its analogs involves the reaction of cyanoacetanilides with aldehydes.[2][3]

1. Knoevenagel Condensation/Epoxidation:

  • React a substituted cyanoacetanilide with an appropriate aldehyde in the presence of a base.

  • The intermediate undergoes an in-situ epoxidation.

2. Decyanative Epoxide-Arene Cyclization:

  • The epoxide intermediate undergoes a cyclization reaction, leading to the formation of the 3-hydroxy-4-arylquinolin-2(1H)-one scaffold of viridicatin.

3. Purification:

  • The product can often be isolated by precipitation and filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Below is a diagram illustrating a general experimental workflow for the study of viridicatin alkaloids.

Experimental Workflow cluster_0 Isolation cluster_1 Synthesis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatography Chromatography Extraction->Chromatography Purified Viridicatin Alkaloids Purified Viridicatin Alkaloids Chromatography->Purified Viridicatin Alkaloids Cyanoacetanilide Cyanoacetanilide Condensation/Cyclization Condensation/Cyclization Cyanoacetanilide->Condensation/Cyclization Aldehyde Aldehyde Aldehyde->Condensation/Cyclization Condensation/Cyclization->Purified Viridicatin Alkaloids Biological Assays Biological Assays Purified Viridicatin Alkaloids->Biological Assays Antimicrobial Testing Antimicrobial Testing Biological Assays->Antimicrobial Testing Cytotoxicity Assays Cytotoxicity Assays Biological Assays->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Biological Assays->Mechanism of Action Studies

Caption: General experimental workflow for viridicatin research.

Conclusion

Viridicatin and its related alkaloids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their unique chemical structures, interesting biosynthetic pathway, and potent biological activities warrant further investigation. While progress has been made in their synthesis and isolation, a deeper understanding of their mechanism of action and the specific signaling pathways they modulate is crucial for advancing these compounds through the drug discovery pipeline. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this fascinating family of fungal alkaloids.

References

Methodological & Application

Application Notes and Protocols: Synthesis of O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of O,N-Dimethylviridicatin, a derivative of the natural alkaloid viridicatin. The synthesis is a two-step process commencing with the one-pot synthesis of the viridicatin core structure, 3-hydroxy-4-phenyl-2(1H)-quinolone, followed by an exhaustive methylation to yield the final product. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

Viridicatin and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The methylation of the hydroxyl and lactam nitrogen groups can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This protocol outlines a reliable method to synthesize this compound for further investigation.

Synthesis Pathway

The overall synthetic route involves the initial formation of the 3-hydroxy-4-phenyl-2(1H)-quinolone core, followed by a double methylation event at the oxygen and nitrogen atoms.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Viridicatin Synthesis cluster_1 Step 2: Dimethylation Isatin Isatin Step1_Reaction One-pot Reaction Isatin->Step1_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Step1_Reaction p-Toluenesulfonylhydrazide p-Toluenesulfonylhydrazide p-Toluenesulfonylhydrazide->Step1_Reaction K2CO3 K2CO3 K2CO3->Step1_Reaction EtOH EtOH EtOH->Step1_Reaction Viridicatin 3-Hydroxy-4-phenyl-2(1H)-quinolone Step1_Reaction->Viridicatin Step2_Reaction Exhaustive Methylation Viridicatin->Step2_Reaction Methyl_Iodide Methyl Iodide (excess) Methyl_Iodide->Step2_Reaction NaH Sodium Hydride NaH->Step2_Reaction DMF DMF DMF->Step2_Reaction ON_Dimethylviridicatin This compound Step2_Reaction->ON_Dimethylviridicatin

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-phenyl-2(1H)-quinolone (Viridicatin)

This procedure is adapted from the one-pot synthesis described by Tangella et al.

Materials:

  • Isatin

  • Benzaldehyde

  • p-Toluenesulfonylhydrazide (TsNHNH₂)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • To a solution of isatin (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.0 mmol) and p-toluenesulfonylhydrazide (1.1 mmol).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH 5-6.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford pure 3-hydroxy-4-phenyl-2(1H)-quinolone.

Step 2: Synthesis of this compound

This is a general procedure for exhaustive methylation.

Materials:

  • 3-Hydroxy-4-phenyl-2(1H)-quinolone (from Step 1)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride (2.5 mmol, washed with anhydrous hexane to remove mineral oil) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 3-hydroxy-4-phenyl-2(1H)-quinolone (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide (3.0 mmol) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

StepReactantMolar Equiv.Reagent/CatalystMolar Equiv.SolventTemperatureTime (h)Yield (%)
1Isatin1.0p-Toluenesulfonylhydrazide1.1EthanolReflux8-10~70-80
Benzaldehyde1.0Potassium Carbonate2.0
23-Hydroxy-4-phenyl-2-quinolone1.0Sodium Hydride2.5DMF0 °C to RT12-16Variable
Methyl Iodide3.0

Note: Yields are approximate and can vary based on experimental conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for HPLC Analysis of O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,N-Dimethylviridicatin is a fungal alkaloid belonging to the quinolinone class of natural products. As with many fungal metabolites, interest in this compound and its analogs is growing due to their potential biological activities, which may be relevant in drug discovery and development. Accurate and reliable quantitative analysis is crucial for the study of this compound, whether in the context of natural product isolation, synthetic chemistry, or pharmacological testing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such molecules.

This document provides a detailed application note and protocol for the HPLC analysis of this compound. The method is designed to be robust and suitable for routine analysis in a research or quality control setting.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue
Molecular Formula C₁₇H₁₅NO₂[1]
Molecular Weight 265.31 g/mol [1]
Chemical Structure A quinolinone core with N-methyl and O-methyl substitutions.
Polarity Expected to be a relatively nonpolar molecule due to its aromatic rings and lack of highly polar functional groups.
UV-Vis Absorption As a quinolinone alkaloid, it is expected to have strong UV absorbance. Based on similar structures, maximal absorbance wavelengths (λmax) are anticipated in the range of 220-260 nm and potentially a secondary peak around 350 nm.

Recommended HPLC Method

Based on the chemical properties of this compound, a reversed-phase HPLC method using a C18 stationary phase is recommended. This approach is well-suited for the separation of nonpolar to moderately polar aromatic compounds.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (primary); DAD can be used to monitor a wider range (e.g., 200-400 nm) for method development and peak purity analysis.
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Water with 0.1% Formic Acid, 40% Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix from which this compound is being analyzed (e.g., fungal extract, reaction mixture, biological fluid). A general protocol for a solid sample is provided below.

  • Extraction: Accurately weigh the sample and extract it with a suitable organic solvent such as methanol or ethyl acetate. Sonication or vortexing can be used to improve extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Quantification
  • Calibration Curve: Plot the peak area of the this compound standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.

  • Sample Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the injected sample solutions.

  • Original Sample Concentration: Account for any dilution factors used during sample preparation to determine the concentration of this compound in the original sample.

Method Validation Parameters (Hypothetical Data)

For a robust and reliable method, validation should be performed according to ICH guidelines. The following table presents hypothetical but typical quantitative data for the proposed HPLC method.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.9995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD for peak area) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time ~12.5 min (dependent on specific column and system)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV-Vis Detector HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification Chromatogram->Quantification biosynthetic_pathway Anthranilic_Acid Anthranilic Acid Cyclopeptine Cyclopeptine Anthranilic_Acid->Cyclopeptine L_Phenylalanine L-Phenylalanine L_Phenylalanine->Cyclopeptine Dehydrocyclopeptine Dehydrocyclopeptine Cyclopeptine->Dehydrocyclopeptine Cyclopeptine Dehydrogenase Viridicatin Viridicatin Dehydrocyclopeptine->Viridicatin Cyclopenin Amidase ON_Dimethylviridicatin This compound Viridicatin->ON_Dimethylviridicatin Methyltransferases

References

Application Notes and Protocols for NMR Spectroscopic Analysis of O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation and characterization of O,N-Dimethylviridicatin. This document includes predicted ¹H and ¹³C NMR data, generalized experimental protocols for one-dimensional and two-dimensional NMR experiments, and graphical representations of experimental workflows and key structural correlations.

Introduction to this compound

This compound is a quinoline alkaloid with the chemical formula C₁₇H₁₅NO₂. The structural analysis of such small molecules is crucial in drug discovery and development for confirming identity, purity, and for understanding structure-activity relationships. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms and serve as a reference for experimental data acquisition and interpretation. The atom numbering scheme used for the assignments is shown in Figure 1.

this compound Structure with Atom Numbering Figure 1. Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data
Atom NumberPredicted Chemical Shift (δ, ppm)
H-57.65
H-67.20
H-77.45
H-88.10
H-2'7.50
H-3'7.40
H-4'7.42
H-5'7.40
H-6'7.50
N-CH₃3.50
O-CH₃3.90

Table 1. Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data
Atom NumberPredicted Chemical Shift (δ, ppm)
C-2162.5
C-3115.0
C-4145.0
C-4a125.0
C-5128.0
C-6124.0
C-7130.0
C-8120.0
C-8a140.0
C-1'135.0
C-2'129.0
C-3'128.5
C-4'129.5
C-5'128.5
C-6'129.0
N-CH₃30.0
O-CH₃56.0

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

The following are generalized protocols for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy Protocol
  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): Typically 0-12 ppm.

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: Tune and shim the spectrometer for ¹³C.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Typically 0-200 ppm.

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak.

2D NMR Spectroscopy Protocols (HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals and for determining the complete molecular structure.

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei (in this case, ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC pulse sequence with gradients for coherence selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Spectral Width (F2 - ¹H): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C): Set to cover the expected range of protonated carbon signals (e.g., 10-160 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC pulse sequence with gradients (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (F2 - ¹H): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C): Set to cover the full range of carbon signals (e.g., 0-200 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.

The NOESY experiment shows through-space correlations between protons that are in close proximity, providing information about the 3D structure and stereochemistry.

  • Acquisition Parameters:

    • Pulse Program: Standard NOESY pulse sequence with gradients (e.g., noesygpph on Bruker instruments).

    • Spectral Width (F2 and F1): Set to cover all proton signals.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Mixing Time (D8): 500-800 ms for small molecules.

Data Visualization with Graphviz

The following diagrams illustrate the general workflow for NMR data analysis and the key structural correlations expected for this compound.

NMR_Workflow General NMR Data Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation H1 1H NMR FT Fourier Transform H1->FT C13 13C NMR C13->FT HSQC HSQC HSQC->FT HMBC HMBC HMBC->FT NOESY NOESY NOESY->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Assign1D Assign 1D Spectra Calibration->Assign1D Assign2D Assign 2D Correlations Assign1D->Assign2D Structure Propose/Confirm Structure Assign2D->Structure HMBC_Correlations Expected Key HMBC Correlations for this compound H5 H-5 C4 C-4 H5->C4 C4a C-4a H5->C4a H8 H-8 H8->C4a C8a C-8a H8->C8a H2_6 H-2'/6' C3 C-3 H2_6->C3 C1_prime C-1' H2_6->C1_prime NCH3 N-CH3 NCH3->C8a C2 C-2 NCH3->C2 OCH3 O-CH3 OCH3->C4 NOESY_Correlations Expected Key NOESY Correlations for this compound H5 H-5 OCH3 O-CH3 H5->OCH3 H2_6 H-2'/6' H3_5 H-3'/5' H2_6->H3_5 NCH3 N-CH3 H8 H-8 NCH3->H8

Application Note: Mass Spectrometric Analysis of O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of O,N-Dimethylviridicatin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a derivative of the fungal alkaloid viridicatin and is of interest to researchers in natural product chemistry and drug discovery. This document outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the accurate identification and quantification of this compound.

Introduction

This compound is a methylated derivative of viridicatin, a quinolinone alkaloid produced by various fungi. The pharmacological and toxicological properties of viridicatin and its derivatives are areas of active research. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds in complex biological and chemical matrices. This note describes a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to prepare working standards for calibration curves.

  • Biological Matrix (e.g., Plasma, Urine) Sample Preparation:

    • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The molecular formula of this compound is C₁₇H₁₅NO₂ with a molecular weight of 265.31 g/mol . The expected protonated molecule [M+H]⁺ will have an m/z of 266.12.

Table 1: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Putative Neutral LossCollision Energy (eV)
266.12251.09CH₃20
266.12238.10CO25
266.12223.08CO + CH₃30

Note: The collision energies provided are typical starting points and may require optimization on the specific instrument being used.

Visualization of Methodologies

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM) ESI_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

Based on the structure of this compound and general fragmentation principles for related compounds, a putative fragmentation pathway is proposed. The quinolinone core is relatively stable. Initial fragmentation is likely to involve the loss of the methyl groups or the carbonyl group.

Parent [this compound + H]⁺ m/z = 266.12 Frag1 [M+H - CH₃]⁺ m/z = 251.09 Parent->Frag1 Loss of a methyl radical Frag2 [M+H - CO]⁺ m/z = 238.10 Parent->Frag2 Loss of carbon monoxide Frag3 [M+H - CO - CH₃]⁺ m/z = 223.08 Frag2->Frag3 Loss of a methyl radical

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the analysis of this compound. The detailed protocol can be adapted by researchers for pharmacokinetic studies, metabolism investigations, and quality control of natural product extracts. The predicted fragmentation pathway offers a basis for the identification of this compound in the absence of a reference standard, though confirmation with an authentic standard is always recommended.

Application Notes and Protocols for the Purification of Synthetic O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of synthetic O,N-Dimethylviridicatin, a quinolone alkaloid derivative. The following protocols are based on established methodologies for the purification of analogous compounds, including viridicatin derivatives and other N-methylated quinolones.

Introduction

This compound is a synthetic derivative of the natural alkaloid viridicatin. As with many synthetic small molecules intended for biological evaluation, achieving high purity is critical to ensure that observed activities are intrinsic to the compound of interest and not due to impurities. This document outlines a multi-step purification strategy involving crude purification, column chromatography, and final recrystallization.

Chemical Properties

A summary of the key chemical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Appearance Off-white to pale yellow solid (expected)
Solubility Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and water.

Purification Workflow

The overall workflow for the purification of synthetic this compound is depicted in the following diagram. This process is designed to remove unreacted starting materials, reaction byproducts, and other impurities.

PurificationWorkflow Crude Crude Synthetic This compound Precipitation Crude Purification (Precipitation/Filtration) Crude->Precipitation Initial Cleanup ColumnChromatography Column Chromatography Precipitation->ColumnChromatography Further Purification PurityAnalysis1 Purity Analysis (TLC, LC-MS) ColumnChromatography->PurityAnalysis1 In-process Control FractionPooling Pooling of Pure Fractions PurityAnalysis1->FractionPooling >95% Purity SolventRemoval Solvent Removal FractionPooling->SolventRemoval Recrystallization Recrystallization SolventRemoval->Recrystallization Final Polishing PurityAnalysis2 Final Purity & Characterization (NMR, LC-MS, HRMS) Recrystallization->PurityAnalysis2 FinalProduct Pure this compound PurityAnalysis2->FinalProduct Characterized Product

Figure 1: Purification workflow for synthetic this compound.

Experimental Protocols

This initial step aims to remove a significant portion of impurities by taking advantage of potential solubility differences. The isolation of viridicatin alkaloids has been successfully achieved through precipitation and filtration.

Materials:

  • Crude this compound solid

  • Methanol (MeOH)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude synthetic this compound in a minimal amount of methanol in a beaker with magnetic stirring.

  • Once fully dissolved, slowly add deionized water dropwise while stirring vigorously.

  • Continue adding water until a precipitate is formed and no further precipitation is observed.

  • Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of a cold methanol/water mixture (e.g., 1:1 v/v).

  • Dry the solid under vacuum to a constant weight.

Column chromatography is a standard and effective method for purifying quinolone alkaloids and their derivatives. A silica gel stationary phase is recommended with a gradient elution of a non-polar and a more polar organic solvent.

Materials:

  • Crude or precipitated this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 30% ethyl acetate in hexane.

    • The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. A typical developing solvent for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The spots can be visualized under a UV lamp.

  • Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Table 2: Suggested Column Chromatography Parameters

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 100% Hexane
Final Eluent 70:30 Hexane:Ethyl Acetate
Monitoring TLC (UV at 254 nm)

Recrystallization is employed as a final step to obtain a highly pure, crystalline solid. The choice of solvent is critical for successful recrystallization.

Materials:

  • Chromatographically purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • If a solvent mixture (e.g., ethyl acetate/hexane) is used, dissolve the compound in the more soluble solvent (ethyl acetate) and then add the less soluble solvent (hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to yield the final, pure this compound.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

Table 3: Analytical Techniques for Purity and Characterization

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationSingle peak corresponding to the mass of this compound
¹H and ¹³C NMR Structural confirmation and puritySpectra consistent with the structure of this compound; absence of impurity signals
HRMS Exact mass determinationMeasured mass consistent with the calculated exact mass of the molecular formula
Melting Point Purity indicatorSharp melting point range

By following these detailed protocols, researchers can effectively purify synthetic this compound to a high degree of purity, suitable for subsequent biological and pharmacological studies.

Application Notes and Protocols for O,N-Dimethylviridicatin In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro bioassays for O,N-Dimethylviridicatin, a derivative of the fungal alkaloid viridicatin. While specific data for this compound is limited in publicly available literature, the following protocols are based on the observed biological activities of closely related viridicatin analogs, such as 3-O-methylviridicatin and crude extracts containing viridicatin. These compounds have demonstrated potential as inhibitors of inflammatory pathways, as well as exhibiting cytotoxic and antimicrobial properties.

The provided protocols for cytotoxicity, antimicrobial, and TNF-α inhibition assays are foundational methods to assess the biological activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro biological activity for 3-O-methylviridicatin, a compound structurally related to this compound. This data can serve as a benchmark for initial experimental design.

CompoundBioassayCell LineEndpointIC50
3-O-methylviridicatinTNF-α induced HIV LTR activationHeLa-basedLuciferase activity5 µM
3-O-methylviridicatinTNF-α induced HIV productionOM-10.1Virus production2.5 µM

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).

Materials:

  • This compound

  • HepG2 and MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HepG2 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture HepG2/MCF-7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Antimicrobial Susceptibility Testing using Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Culture bacteria on nutrient agar and fungi on Sabouraud dextrose agar.

    • Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum prepare_compound Prepare Serial Dilutions of Compound start->prepare_compound inoculate Inoculate Wells incubate Incubate Plates inoculate->incubate read_results Visually Inspect for Growth / Read Absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

TNF-α Induced HIV LTR Activation Assay (Luciferase Reporter Assay)

Objective: To evaluate the inhibitory effect of this compound on TNF-α-induced activation of the HIV-1 Long Terminal Repeat (LTR) promoter.

Materials:

  • This compound

  • HeLa cells stably transfected with an HIV-LTR-luciferase reporter construct

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin

  • Recombinant human TNF-α

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture the HeLa-HIV-LTR-luciferase cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells by adding the compound dilutions to the wells and incubate for 1-2 hours.

    • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

    • Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of the treated cells to the activity of the TNF-α stimulated vehicle control.

    • Plot a dose-response curve and calculate the IC50 value.

TNF_alpha_Pathway cluster_pathway TNF-α Signaling Pathway cluster_nucleus cluster_inhibition Inhibition TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to HIV_LTR HIV LTR Gene_Expression Gene Expression (Luciferase) HIV_LTR->Gene_Expression Activates NFkB_n NF-κB NFkB_n->HIV_LTR Binds to Compound This compound Compound->IKK_complex Inhibits? Compound->NFkB Inhibits Translocation?

Caption: A potential mechanism of action for this compound in the TNF-α signaling pathway leading to HIV LTR activation.

O,N-Dimethylviridicatin: Application Notes and Protocols for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,N-Dimethylviridicatin is a synthetic derivative of viridicatin, a quinoline alkaloid known to be produced by various fungi of the genus Penicillium. Quinoline alkaloids represent a broad class of heterocyclic compounds with a diverse range of biological activities, including antimicrobial, antifungal, and antitumor properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antimicrobial agent. The methodologies outlined herein are foundational for determining its spectrum of activity, mechanism of action, and efficacy in preclinical models.

Given the limited publicly available data on this compound, the quantitative data and mechanistic insights presented are based on studies of the closely related viridicatumtoxins. Viridicatumtoxins share a structural relationship with tetracycline antibiotics and have a well-documented antimicrobial mechanism of action. It is hypothesized that this compound may exhibit similar properties, and the provided protocols are designed to rigorously test this hypothesis.

Data Presentation: Antimicrobial Activity of Related Compounds

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of viridicatumtoxins A and B against several bacterial strains. This data serves as a reference for the expected range of activity for novel viridicatin derivatives like this compound.

CompoundEnterococcus faecalis (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (deficient outer membrane) (MIC in µg/mL)
Viridicatumtoxin A1-21-28
Viridicatumtoxin B1-21-28

Data is derived from studies on viridicatumtoxins and should be considered representative.[1]

Postulated Mechanism of Action and Signaling Pathway

The primary antimicrobial mechanism of the related viridicatumtoxins is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall synthesis pathway.[1][2] UPPS is responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane. By inhibiting UPPS, this compound is hypothesized to disrupt cell wall formation, leading to cell lysis and bacterial death.

Additionally, due to their structural similarity to tetracyclines, viridicatumtoxins have been shown to weakly inhibit the bacterial 70S ribosome, suggesting a potential secondary mechanism of action by interfering with protein synthesis.[1][2]

G Postulated Signaling Pathway for this compound cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ON_Dimethylviridicatin This compound Transport Transport into Cell ON_Dimethylviridicatin->Transport UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) Transport->UPPS Inhibition Cell_Wall_Precursor Cell Wall Precursor Synthesis UPPS->Cell_Wall_Precursor Cell_Wall_Disruption Cell Wall Disruption & Bacterial Cell Lysis Cell_Wall_Precursor->Cell_Wall_Disruption

Figure 1: Postulated inhibition of bacterial cell wall synthesis by this compound.

Experimental Protocols

The following are detailed protocols for the antimicrobial evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Add 50 µL of the diluted bacterial suspension to each well containing the compound, as well as to a positive control well (bacteria only) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

G Workflow for MIC Determination Start Start Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep->Inoculate_Plate Incubation Incubate at 37°C for 18-24h Inoculate_Plate->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Figure 2: Experimental workflow for the broth microdilution assay.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Prepare culture tubes with MHB containing this compound at the desired concentrations. Include a growth control tube without the compound.

  • Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.

G Time-Kill Assay Workflow Start Start Setup Prepare Cultures with This compound at various MICs Start->Setup Incubate Incubate with Shaking Setup->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute_Plate Serial Dilution and Plating Sample->Dilute_Plate Count Colony Counting (CFU/mL) Dilute_Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot End End Plot->End

Figure 3: Experimental workflow for the time-kill kinetic assay.

Biofilm Disruption Assay

This protocol evaluates the ability of this compound to disrupt pre-formed bacterial biofilms.

Materials:

  • This compound

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) with 1% glucose or other biofilm-promoting medium

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Grow a bacterial biofilm in the 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.

  • Gently wash the wells with sterile saline to remove planktonic cells.

  • Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

  • Incubate for a further 24 hours.

  • Wash the wells again to remove dead cells and residual compound.

  • Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

  • Wash the wells to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding 95% ethanol or 30% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.

G Biofilm Disruption Assay Workflow Start Start Biofilm_Formation Grow Biofilm in 96-well Plate (24-48h) Start->Biofilm_Formation Wash1 Wash to Remove Planktonic Cells Biofilm_Formation->Wash1 Treatment Add this compound and Incubate (24h) Wash1->Treatment Wash2 Wash to Remove Dead Cells Treatment->Wash2 Stain Stain with Crystal Violet Wash2->Stain Wash3 Wash Excess Stain Stain->Wash3 Solubilize Solubilize Stain Wash3->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Figure 4: Experimental workflow for the biofilm disruption assay.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial antimicrobial characterization of this compound. By leveraging the knowledge of related compounds and employing standardized and robust experimental designs, researchers can effectively evaluate its potential as a novel therapeutic agent. The successful execution of these protocols will provide critical data on its spectrum of activity, potency, and mechanism of action, thereby guiding future drug development efforts.

References

Application Notes and Protocols for Studying O,N-Dimethylviridicatin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro evaluation of the fungal metabolite, O,N-Dimethylviridicatin, in cancer cell culture models. The protocols outlined below detail methodologies for assessing its cytotoxic and apoptotic effects, as well as for investigating its potential mechanisms of action through common cell signaling pathways.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and organized into the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineTime Point (e.g., 24h) IC₅₀ (µM)Time Point (e.g., 48h) IC₅₀ (µM)Time Point (e.g., 72h) IC₅₀ (µM)
e.g., MCF-7
e.g., HeLa
e.g., A549
Add other cell lines as tested

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
e.g., MCF-7Control
IC₅₀
2 x IC₅₀
e.g., HeLaControl
IC₅₀
2 x IC₅₀
Add other cell lines as tested

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MCF-7Control
IC₅₀
2 x IC₅₀
e.g., HeLaControl
IC₅₀
2 x IC₅₀
Add other cell lines as tested

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for reproducible results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Based on the molecular weight of this compound, calculate the required mass to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder and place it into a sterile amber tube or a clear tube wrapped in aluminum foil if the compound is light-sensitive.

  • Add the calculated volume of DMSO to achieve the desired stock concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if solubility is an issue.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For cell culture experiments, thaw an aliquot and dilute it to the final working concentrations in the complete cell culture medium. Ensure the final DMSO concentration in the medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), and medium with DMSO (vehicle control).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1x Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

Materials:

  • Cancer cell lines

  • 6-well or 10 cm culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated Akt, ERK, p38, JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound for the desired times and concentrations.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine changes in protein expression or phosphorylation.

Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways that may be affected by this compound.

experimental_workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays prep Prepare this compound Stock Solution (DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 prep->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Use IC50 concentrations cell_cycle Cell Cycle Analysis (PI) Determine Phase Arrest cytotoxicity->cell_cycle Use IC50 concentrations western_blot Western Blot Analysis Signaling Pathways cytotoxicity->western_blot Use IC50 concentrations pi3k_akt_pathway compound This compound pi3k PI3K compound->pi3k Inhibition? akt Akt compound->akt Inhibition? rtk Receptor Tyrosine Kinase rtk->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mapk_pathway compound This compound raf Raf compound->raf Inhibition? mek MEK compound->mek Inhibition? growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras ras->raf raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Differentiation) erk->transcription

References

Application Notes and Protocols for Enzyme Inhibition Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel enzyme inhibitors. While the initial request specified O,N-Dimethylviridicatin, a thorough search of the scientific literature did not yield any public data for a compound with this name. Therefore, this document presents a generalized framework for investigating the enzyme inhibition properties of a hypothetical test compound, referred to herein as "Compound X." This framework can be readily adapted for any new chemical entity, including derivatives of natural products like viridicatin alkaloids.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental tools in drug discovery and for elucidating biochemical pathways. The protocols and data presentation formats outlined below will guide the user through the process of determining the inhibitory potency (e.g., IC50) and the mechanism of action of their test compound.

Data Presentation: Summarizing Quantitative Inhibition Data

Clear and concise presentation of quantitative data is crucial for comparing the potency and selectivity of enzyme inhibitors. The following tables provide templates for organizing experimental results.

Table 1: Inhibitory Potency (IC50) of Compound X against a Panel of Enzymes

Target EnzymeSubstrateSubstrate Concentration (µM)Compound X IC50 (µM)Positive Control IC50 (µM)
Enzyme ASubstrate 110[Insert Value][Insert Value]
Enzyme BSubstrate 225[Insert Value][Insert Value]
Enzyme CSubstrate 350[Insert Value][Insert Value]
Enzyme D (Counter-screen)Substrate 415[Insert Value][Insert Value]

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.[2]

Table 2: Mechanism of Inhibition Analysis for Compound X against Target Enzyme A

Inhibition ModeApparent K_m_Apparent V_max_K_i_ (µM)
CompetitiveIncreasesUnchanged[Insert Value]
Non-competitiveUnchangedDecreases[Insert Value]
UncompetitiveDecreasesDecreases[Insert Value]
MixedIncreases/DecreasesDecreases[Insert Value]

K_m_ (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction velocity). K_i_ (inhibition constant) is a measure of the potency of an inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments in enzyme inhibition studies.

Protocol 1: Determination of IC50 Value

This protocol describes a common method for determining the concentration of an inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for the target enzyme)

  • Compound X (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a serial dilution of Compound X in the assay buffer. A common starting range is 100 µM to 1 nM.

    • Prepare a solution of the target enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in assay buffer. The concentration should ideally be at or near the K_m_ value for the enzyme.

  • Set up the Assay Plate:

    • Add a small volume (e.g., 2 µL) of each concentration of the serially diluted Compound X to the wells of the 96-well plate.

    • Include control wells:

      • 100% Activity Control: Add solvent without Compound X.

      • 0% Activity Control (Background): Add assay buffer without the enzyme.

      • Positive Control: Add a known inhibitor of the enzyme at a concentration that gives maximal inhibition.

    • Add the enzyme solution to all wells except the 0% activity control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the product formation or substrate depletion over time. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Mechanism of Inhibition Studies

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive) of Compound X.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Compound X.

    • Prepare several fixed concentrations of Compound X (e.g., 0.5x, 1x, 2x, and 4x the IC50 value).

    • Prepare a serial dilution of the substrate. The concentration range should span from well below to well above the K_m_ value.

  • Set up the Assay:

    • For each fixed concentration of Compound X (including a no-inhibitor control), perform a set of reactions with the varying substrate concentrations.

    • Add the fixed concentration of Compound X and the enzyme to the wells.

    • Pre-incubate as in Protocol 1.

  • Initiate and Monitor the Reaction:

    • Initiate the reactions by adding the different concentrations of the substrate.

    • Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m_ and V_max_ values.

    • Create a Lineweaver-Burk plot (double reciprocal plot) of 1/rate versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the changes in K_m_ and V_max_ in the presence of the inhibitor to determine the mechanism of inhibition:

      • Competitive: V_max_ remains the same, K_m_ increases.[4][5]

      • Non-competitive: V_max_ decreases, K_m_ remains the same.[4][5]

      • Uncompetitive: Both V_max_ and K_m_ decrease.[4]

      • Mixed: V_max_ decreases, and K_m_ may increase or decrease.

Visualizations: Workflows and Pathways

Experimental Workflow for IC50 Determination

IC50_Workflow prep Prepare Reagents (Enzyme, Substrate, Compound X) serial_dilution Serial Dilution of Compound X prep->serial_dilution plate_setup Plate Setup (Inhibitor, Controls, Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Measure Reaction Rate) reaction_init->data_acq data_analysis Data Analysis (Normalize, Plot, Fit Curve) data_acq->data_analysis ic50_result Determine IC50 Value data_analysis->ic50_result

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates how an enzyme inhibitor might interrupt a cellular signaling cascade.

Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates target_enzyme Target Enzyme (e.g., Kinase 2) kinase1->target_enzyme Activates substrate Substrate target_enzyme->substrate product Product substrate->product Catalyzes cell_response Cellular Response product->cell_response inhibitor Compound X inhibitor->target_enzyme Inhibits

Caption: Inhibition of a signaling pathway by Compound X.

Logical Relationship of Inhibition Types

This diagram shows the different types of reversible enzyme inhibition.

Inhibition_Types reversible Reversible Inhibition competitive Competitive reversible->competitive non_competitive Non-competitive reversible->non_competitive uncompetitive Uncompetitive reversible->uncompetitive mixed Mixed non_competitive->mixed uncompetitive->mixed

Caption: Classification of reversible enzyme inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: O,N-Dimethylviridicatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of O,N-Dimethylviridicatin is a complex process. The information provided below is for informational purposes only and should be used by qualified researchers in a controlled laboratory setting. All procedures should be performed with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a derivative of viridicatin. Its synthesis typically involves the N-methylation and O-methylation of a viridicatin precursor. The core scaffold of viridicatin is often synthesized from 3-amino-4-phenyl-1H-quinolin-2-one. The dimethylation can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Q2: What are the critical parameters affecting the yield of this compound synthesis?

A2: Several factors can significantly influence the final yield:

  • Purity of the starting materials: Impurities in the viridicatin precursor can lead to side reactions and lower yields.

  • Choice of methylating agent: The reactivity of the methylating agent (e.g., dimethyl sulfate vs. methyl iodide) can affect the reaction rate and selectivity.

  • Base selection: The strength and type of base (e.g., sodium hydride, potassium carbonate) are crucial for the deprotonation steps.

  • Solvent: The polarity and aprotic/protic nature of the solvent can impact the solubility of reactants and the reaction mechanism.

  • Reaction temperature and time: Optimization of these parameters is essential to ensure complete reaction while minimizing degradation and side product formation.

Q3: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

A3: The formation of multiple products can be attributed to several factors:

  • Incomplete methylation: If the reaction is not allowed to proceed to completion, you may have a mixture of mono-methylated and di-methylated products.

  • Side reactions: The methylating agent can potentially react with other functional groups if present in the starting material or impurities.

  • Degradation: The product or starting material may be sensitive to the reaction conditions (e.g., high temperature, strong base) and degrade over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive or degraded reagents.Ensure the purity and activity of starting materials, methylating agent, and base. Use freshly opened or properly stored reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some methylation reactions require heating, while others proceed at room temperature. Monitor the reaction progress using TLC or LC-MS.
Inappropriate base or solvent.The choice of base and solvent is critical. A stronger base like NaH may be required for complete deprotonation. The solvent should be anhydrous and compatible with the reactants.
Formation of Mono-methylated Byproducts Insufficient amount of methylating agent or base.Use a molar excess of the methylating agent and base to drive the reaction towards the di-methylated product.
Short reaction time.Increase the reaction time and monitor the disappearance of the mono-methylated species by TLC or LC-MS.
Product Degradation Reaction temperature is too high.Perform the reaction at a lower temperature.
Prolonged exposure to a strong base.Quench the reaction as soon as the starting material is consumed to minimize product degradation.
Difficult Purification Similar polarity of product and byproducts.Optimize the chromatographic separation conditions. Try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-amino-4-phenyl-1H-quinolin-2-one (Viridicatin precursor)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of 3-amino-4-phenyl-1H-quinolin-2-one in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes.

  • Methylation: Cool the mixture back to 0 °C and add dimethyl sulfate (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Summary

Table 1: Effect of Base and Methylating Agent on Yield

Entry Base (equiv.) Methylating Agent (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (2.5)(CH₃)₂SO₄ (2.5)AcetoneReflux2465
2NaH (2.2)(CH₃)₂SO₄ (2.5)DMFRT1885
3K₂CO₃ (2.5)CH₃I (3.0)DMF601278
4NaH (2.2)CH₃I (3.0)THFRT2082

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary.

Visualizations

Technical Support Center: O,N-Dimethylviridicatin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of O,N-Dimethylviridicatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities for this compound are not extensively documented in publicly available literature, common impurities in the synthesis of related quinoline alkaloids and heterocyclic N-oxides may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers and products from competing side reactions.[1]

  • Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis.

  • Degradation products: this compound may be susceptible to degradation, particularly if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, or prolonged exposure to silica gel).[2]

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a mixture. It can also help in selecting an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to detect and quantify impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can be used to identify and quantify impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Q3: What are the general solubility properties of quinoline alkaloids like this compound?

A3: Quinoline alkaloids, as a class, tend to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols (methanol, ethanol).[4][5] Their solubility in non-polar solvents like hexanes may be limited. The N-oxide functional group can increase polarity and may enhance solubility in more polar solvents. Solubility tests with small amounts of the crude product are always recommended to determine the optimal solvent for purification.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in hot solvent. The solvent is not polar enough.- Try a more polar solvent. - Use a mixed solvent system, adding a small amount of a more polar "good" solvent to the "bad" solvent.[6]
No crystals form upon cooling. - The solution is not saturated (too much solvent was added). - The compound is too soluble in the cold solvent.- Evaporate some of the solvent to concentrate the solution. - Cool the solution in an ice bath to further decrease solubility. - Add a seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Oiling out (product separates as a liquid). - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated. - High concentration of impurities.- Lower the temperature at which the solution is cooled. - Add a small amount of a solvent in which the "oil" is insoluble to try and induce crystallization. - Redissolve the oil in more hot solvent and allow it to cool more slowly.
Low recovery of pure product. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Ensure the solution is cooled thoroughly in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the product from crystallizing in the filter paper.
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for quinoline alkaloids include ethanol/water, methanol/chloroform, and acetone/methanol.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Issues

Column chromatography is a versatile technique for separating components of a mixture.

Problem Potential Cause Troubleshooting Steps
Compound does not elute from the column. - The eluent is not polar enough. - The compound is strongly adsorbed to the stationary phase (e.g., silica gel).[2]- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. - Consider using a different stationary phase, such as alumina, which has different adsorption properties.
Poor separation of compounds (co-elution). - The solvent system does not provide adequate resolution. - The column was not packed properly (channeling). - The column was overloaded with the sample.- Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 between the desired compound and impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight).
Streaking or tailing of bands. - The compound is interacting too strongly with the stationary phase. - Decomposition of the compound on the column.- Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce strong interactions. - Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
Compound appears to decompose on the column. - The compound is sensitive to the acidic nature of silica gel.- Use a deactivated stationary phase (e.g., silica gel treated with triethylamine). - Perform the chromatography quickly (flash chromatography) to minimize contact time with the stationary phase. - Consider alternative purification methods like recrystallization or preparative HPLC.
  • Stationary Phase and Column Preparation: Choose a stationary phase (e.g., silica gel or alumina). Prepare a slurry of the stationary phase in the initial eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. The sample can be loaded directly onto the top of the column (wet loading) or pre-adsorbed onto a small amount of silica gel and then added to the column (dry loading).

  • Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Method Identify Purification Method Start->Method Recrystallization Recrystallization Problem Method->Recrystallization Recrystallization Column Column Chromatography Problem Method->Column Column Chromatography No_Crystals No Crystals Form Recrystallization->No_Crystals Oiling_Out Oiling Out Recrystallization->Oiling_Out Low_Yield_Rec Low Recovery Recrystallization->Low_Yield_Rec No_Elution Compound Not Eluting Column->No_Elution Poor_Separation Poor Separation Column->Poor_Separation Decomposition Decomposition on Column Column->Decomposition

Caption: Logic diagram for troubleshooting purification issues.

References

O,N-Dimethylviridicatin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for O,N-Dimethylviridicatin are limited in publicly available literature. The following guidance is based on general principles for related quinoline alkaloids and best practices for handling sensitive organic compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is advisable to protect the compound from light and moisture. For long-term storage, keeping it at -20°C is recommended.

Q2: What solvents are suitable for dissolving this compound?

Q3: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the quinoline alkaloid structure. Additionally, keep it away from heat, sparks, open flames, and other ignition sources.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound activity or inconsistent results over time. Degradation due to improper storage (exposure to light, moisture, or elevated temperatures).1. Review storage conditions. Ensure the compound is stored in a tightly sealed, light-protected container at the recommended temperature. 2. Prepare fresh stock solutions for each experiment. 3. Perform a stability study under your experimental conditions (see Experimental Protocols).
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). 1. Degradation of this compound in the solvent or experimental buffer. 2. Contamination of the solvent or glassware.1. Analyze a freshly prepared sample to confirm the new peaks are from degradation. 2. Investigate the stability of the compound in your chosen solvent and buffer system over the time course of your experiment. 3. Use high-purity solvents and thoroughly clean all glassware.
Color change in the solid compound or solution. Potential degradation or oxidation.1. Do not use the discolored material. 2. Acquire a fresh batch of the compound. 3. If the change occurred in solution, investigate the solution's stability and consider adding antioxidants if appropriate for your experiment.

Stability Data (Illustrative Examples)

The following tables are illustrative examples of how to present stability data. Actual values would need to be determined experimentally.

Table 1: Example of pH Stability of this compound in Aqueous Buffers

pHTemperature (°C)Incubation Time (hours)% Remaining Compound
3.0252485.2
5.0252495.8
7.4252498.1
9.0252470.3

Table 2: Example of Temperature Stability of this compound in DMSO

Temperature (°C)Incubation Time (days)% Remaining Compound
4799.5
25 (Room Temp)792.1
37785.6

Experimental Protocols

Protocol 1: Assessing pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for your analytical method.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Protocol 2: Assessing Photostability
  • Sample Preparation: Prepare solutions of this compound in a transparent solvent.

  • Exposure: Expose the samples to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity). Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Incubation: Keep both the exposed and control samples at a constant temperature.

  • Time Points: At various time points, take aliquots from both the exposed and control samples.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS.

  • Data Analysis: Compare the degradation in the light-exposed samples to the control samples to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffers/Solvents prep_buffers->spike incubate Incubate under Test Conditions (pH, Temp, Light) spike->incubate aliquot Take Aliquots at Time Points incubate->aliquot hplc Analyze by HPLC/LC-MS aliquot->hplc data Calculate % Remaining Compound hplc->data degradation_pathway cluster_degradation Degradation Products parent This compound prod1 Hydrolysis Product parent->prod1 Acid/Base prod2 Oxidation Product parent->prod2 Oxidizing Agent prod3 Photodegradation Product parent->prod3 Light Exposure

References

avoiding experimental artifacts with O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for O,N-Dimethylviridicatin?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For final dilutions in cell culture media, ensure the final DMSO concentration is below 0.1% to avoid solvent-induced artifacts.

Q2: How should this compound be stored?

A2: this compound should be stored as a lyophilized powder at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.[1][2][3]

Q3: What is the known mechanism of action for this compound?

A3: The precise mechanism of action for this compound is still under investigation. Preliminary data suggests it may act as an inhibitor of the AKT/mTOR signaling pathway.[4][5]

Q4: Is this compound cytotoxic?

A4: Yes, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and assay. We recommend performing a dose-response curve to determine the IC50 value.[6][7][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results 1. Improper storage and handling leading to compound degradation.[9] 2. Repeated freeze-thaw cycles of stock solutions. 3. Inconsistent final DMSO concentration across experiments.1. Store the compound as recommended. Prepare fresh dilutions from a new aliquot for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure the final DMSO concentration is consistent in all wells, including vehicle controls.
No observable effect of the compound 1. The compound is not active in the chosen cell line or assay. 2. The concentration used is too low. 3. The compound has degraded.1. Test the compound in a different cell line or a cell-free assay if possible. 2. Perform a dose-response experiment with a wider range of concentrations.[10] 3. Use a fresh stock of the compound.
High background or off-target effects 1. The compound concentration is too high, leading to non-specific binding.[11][12] 2. The compound may have off-target effects.[13][14][15]1. Lower the concentration of this compound used in the experiment. 2. Investigate potential off-target effects by testing the compound in assays for other known targets or using knockout/knockdown cell lines.
Compound precipitation in cell culture media 1. Poor solubility of the compound in aqueous solutions.[16] 2. The final concentration of the compound is too high.1. Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still below toxic levels. 2. Decrease the final concentration of the compound.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A375Melanoma8.5
U87Glioblastoma12.2
MDA-MB-231Breast Cancer15.7
Ln229Glioblastoma18.1

Table 2: Recommended Concentration Ranges for Common Cell-Based Assays

Assay TypeRecommended Concentration Range (µM)
Cell Viability (e.g., MTT, CellTiter-Glo®)0.1 - 100
Western Blotting5 - 25
Immunofluorescence1 - 20
Cell Migration/Invasion Assay1 - 15

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Western Blotting for AKT Phosphorylation

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) for the desired time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and detect with an ECL substrate.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Dimethylviridicatin This compound Dimethylviridicatin->AKT Inhibits

Caption: Proposed signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding (96-well plate) C Add Compound to Cells A->C B Prepare this compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Results? C1 Compound Degradation? Start->C1 Yes C2 Assay Variability? Start->C2 No S1 Use Fresh Aliquot C1->S1 C3 Cell Line Issues? C2->C3 If persists S2 Check Pipetting & Reagents C2->S2 S3 Perform Cell Line Authentication C3->S3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: O,N-Dimethylviridicatin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with O,N-Dimethylviridicatin during in vitro and cell-based assays.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Aqueous Buffer or Media

When preparing this compound for an assay, you may observe precipitation when the concentrated stock solution (typically in an organic solvent) is diluted into an aqueous buffer or cell culture medium. This is a common issue for hydrophobic compounds.

Troubleshooting Workflow:

G start Precipitation Observed check_concentration Is the final assay concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_solvent_conc Is the organic solvent concentration >1%? check_concentration->check_solvent_conc No reduce_concentration->check_solvent_conc reduce_solvent_conc Decrease organic solvent in final solution check_solvent_conc->reduce_solvent_conc Yes optimize_solvent Optimize Solubilization Strategy check_solvent_conc->optimize_solvent No reduce_solvent_conc->optimize_solvent cosolvent Use a Co-solvent (e.g., PEG, glycerol) optimize_solvent->cosolvent cyclodextrin Utilize Cyclodextrins optimize_solvent->cyclodextrin detergent Add a Surfactant (for biochemical assays) optimize_solvent->detergent ph_adjustment Adjust pH (if compound is ionizable) optimize_solvent->ph_adjustment end Solubility Improved cosolvent->end cyclodextrin->end detergent->end ph_adjustment->end G start Prepare Stock Solution in 100% DMSO dilute Serially Dilute Stock into Assay Buffer/Media start->dilute incubate Incubate at Assay Temperature dilute->incubate observe Visually Inspect for Precipitation (Nephelometry) incubate->observe precipitate Precipitate Observed observe->precipitate Yes no_precipitate No Precipitate (Soluble at this concentration) observe->no_precipitate No

O,N-Dimethylviridicatin NMR Signal Assignment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of O,N-Dimethylviridicatin and related viridicatin alkaloids. While specific high-resolution NMR data for this compound is not publicly available, this guide leverages knowledge of similar alkaloid structures to address common experimental hurdles.

Troubleshooting Guides

Problem: Overlapping Aromatic Signals in the ¹H NMR Spectrum

Overlapping signals in the aromatic region of the ¹H NMR spectrum are a common issue for polycyclic aromatic compounds like this compound, making unambiguous assignment difficult.

Possible Solutions:

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques to resolve overlapping multiplets.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which can be particularly useful for identifying all protons of a substituted aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, aiding in the assignment of protons on adjacent rings or substituents.

  • Solvent Change: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential chemical shift changes, potentially resolving signal overlap.

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion, often leading to better resolution of crowded regions.

Problem: Ambiguous Assignment of Methyl Group Signals

Distinguishing between the N-methyl and O-methyl signals in the ¹H and ¹³C NMR spectra can be challenging.

Possible Solutions:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. The N-methyl protons will show a long-range correlation (typically ³J) to the quaternary carbon of the quinoline ring to which the nitrogen is attached. The O-methyl protons will show a ³J correlation to the aromatic carbon bearing the methoxy group.

  • NOESY: The N-methyl protons may show a Nuclear Overhauser Effect (NOE) with nearby aromatic protons on the quinoline ring system. Similarly, the O-methyl protons may show an NOE with adjacent aromatic protons.

  • Chemical Shift Prediction: Use computational chemistry software to predict the ¹H and ¹³C chemical shifts for both isomers. While not a substitute for experimental data, it can provide a strong indication of the correct assignment.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the core viridicatin scaffold?

A1: Based on known data for viridicatin and related analogs, the following are approximate chemical shift ranges. The exact values for this compound will be influenced by the methylation.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5115 - 140
Quaternary Aromatic C-120 - 160
Carbonyl C=O-~165
C-OH-~150
N-H (in viridicatin)Broad, variable-
N-CH₃~3.5 - 4.0~30 - 40
O-CH₃~3.8 - 4.2~55 - 60

Q2: Which 2D NMR experiments are essential for the complete assignment of this compound?

A2: A combination of the following 2D NMR experiments is crucial for unambiguous structure elucidation:

  • COSY: To establish ¹H-¹H spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is critical for connecting spin systems and assigning quaternary carbons.

  • NOESY: To determine the spatial proximity of protons, confirming assignments and stereochemistry where applicable.

Experimental Protocols

Protocol 1: Standard 2D NMR Parameter Setup for Alkaloid Structure Elucidation

This protocol provides a general starting point for acquiring high-quality 2D NMR data for a molecule like this compound on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): Set to cover all proton signals.

    • Number of Increments (F1): 256-512

    • Number of Scans: 2-4

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • ¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-180 ppm).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Number of Increments (F1): 256

    • Number of Scans: 4-8

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Long-Range Coupling Constant (ⁿJ(CH)): Set to 8 Hz to observe both ²J and ³J correlations.

    • Number of Increments (F1): 256-512

    • Number of Scans: 8-16

  • NOESY:

    • Pulse Program: noesygpph

    • Mixing Time: 500-800 ms.

    • Number of Increments (F1): 256-512

    • Number of Scans: 8-16

Visualizations

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Signal Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Proton_Assignment Proton Assignments COSY->Proton_Assignment Carbon_Assignment Carbon Assignments HSQC->Carbon_Assignment Direct C-H Correlation HMBC HMBC Structure_Confirmation Structure Confirmation HMBC->Structure_Confirmation Long-Range Correlations NOESY NOESY NOESY->Structure_Confirmation Proton_Assignment->HMBC Proton_Assignment->NOESY Spatial Proximity Carbon_Assignment->HMBC

Caption: Experimental workflow for NMR signal assignment.

troubleshooting_logic Start Signal Assignment Difficulty Issue What is the nature of the problem? Start->Issue Overlap Signal Overlap Issue->Overlap Overlapping signals Ambiguity Ambiguous Assignment Issue->Ambiguity Ambiguous signals Action_Overlap Run 2D NMR (COSY, TOCSY) Change Solvent Use Higher Field Overlap->Action_Overlap Action_Ambiguity Run HMBC for long-range couplings Run NOESY for spatial proximity Ambiguity->Action_Ambiguity Resolution Problem Resolved Action_Overlap->Resolution Action_Ambiguity->Resolution

Caption: Troubleshooting logic for NMR signal assignment.

O,N-Dimethylviridicatin interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with O,N-Dimethylviridicatin in biological assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential experimental interferences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Cytotoxicity Assays

Question 1: Why am I observing unexpectedly high cytotoxicity with this compound in my LDH assay, even at low concentrations?

Possible Cause: Your observation of high cytotoxicity, as measured by a lactate dehydrogenase (LDH) assay, could be a result of direct interference from this compound with the assay components, rather than actual cell death.[1][2] Small molecules can sometimes interact with the enzymes or substrates used in the assay, leading to false-positive results. Additionally, high background LDH levels in the serum of your culture medium can contribute to elevated readings.[1][3]

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare wells with your highest concentration of this compound in culture medium without cells. Add the LDH assay reagents as you would for your experimental samples. If you observe an increase in signal, it indicates direct interference.

  • Reduce Serum Concentration: High concentrations of fetal bovine serum (FBS) or other sera can contain endogenous LDH, leading to high background.[1][4] Try reducing the serum concentration in your culture medium to 1-2% during the treatment period.

  • Optimize Cell Seeding Density: Too high a cell density can lead to spontaneous cell death and LDH release, while too low a density may not produce a detectable signal over background.[1][3] Perform a cell titration experiment to determine the optimal cell number for your assay.

  • Use an Orthogonal Assay: Confirm your cytotoxicity results using a different method that relies on a distinct mechanism, such as an MTT or a resazurin-based assay, which measure metabolic activity.[5]

Question 2: My MTT assay results show increased cell viability at high concentrations of this compound, which contradicts my other findings. What could be happening?

Possible Cause: This counterintuitive result may be an artifact of the MTT assay itself. This compound might be directly reducing the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. This would lead to a stronger colorimetric signal and an overestimation of cell viability.[6]

Troubleshooting Steps:

  • Perform a Cell-Free MTT Assay: Add this compound to cell-free media and perform the MTT assay. The development of a purple color will confirm that the compound directly reduces the MTT reagent.

  • Microscopic Examination: Visually inspect the cells treated with this compound under a microscope before adding the MTT reagent. Look for morphological signs of cell death, such as detachment, rounding, or membrane blebbing.

  • Switch to a Non-Tetrazolium-Based Assay: To avoid this specific interference, use a cytotoxicity assay with a different detection principle. An ATP-based assay (measuring cellular energy levels) or a real-time impedance-based assay would be suitable alternatives.

Section 2: Immunoassays

Question 3: I'm seeing inconsistent and high background signals in my ELISA when screening for the effects of this compound. How can I troubleshoot this?

Possible Cause: High background and variability in an Enzyme-Linked Immunosorbent Assay (ELISA) can be caused by several factors. This compound may be interfering with the antigen-antibody binding, the enzymatic reaction of the reporter (like horseradish peroxidase), or it could be causing non-specific binding to the plate surface. Additionally, components in your sample matrix can interfere with the assay.

Troubleshooting Steps:

  • Check for Assay Buffer Interference: Run a control where this compound is added to the assay buffer in wells without the capture antibody or the analyte. This will help determine if the compound interacts with the detection antibody or the substrate.

  • Evaluate Matrix Effects: If your samples are in a complex biological matrix, dilute them in the assay buffer. This can reduce the concentration of interfering substances.[7]

  • Increase Washing Steps: Increase the number and rigor of your washing steps to remove any non-specifically bound compound or detection antibodies.

  • Use a Different Reporter Enzyme: If you suspect interference with the HRP enzyme, consider using an ELISA kit with a different enzyme, such as alkaline phosphatase (ALP).

Section 3: Reporter Gene Assays

Question 4: In my luciferase reporter gene assay, this compound is causing an increase in signal, suggesting activation of my pathway of interest. How can I be sure this is a real effect?

Possible Cause: An increase in the luciferase signal does not always correlate with transcriptional activation. Some small molecules can inhibit the degradation of the luciferase enzyme, leading to its accumulation in the cell and a consequently higher signal.[8][9] This is a common artifact in luciferase-based assays.[10]

Troubleshooting Steps:

  • Use a Control Reporter Vector: Co-transfect your cells with a second reporter vector where a different luciferase (e.g., Renilla luciferase) is driven by a constitutive promoter.[11] If this compound increases the signal from both your experimental and control reporters, the effect is likely non-specific.

  • Perform a Luciferase Inhibition/Stabilization Assay: In a cell-free system, test the effect of this compound on the activity of purified luciferase enzyme. This will reveal if the compound directly inhibits or stabilizes the enzyme.

  • Measure mRNA Levels: Use quantitative PCR (qPCR) to directly measure the mRNA levels of your gene of interest. A true activation should result in an increase in mRNA, which would not be affected by post-translational stabilization of the luciferase protein.

  • Employ an Orthogonal Reporter System: If possible, use a different type of reporter, such as Green Fluorescent Protein (GFP), to confirm the findings.[12]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines and Assays

Cell LineAssay TypeIC50 (µM)Notes
HeLaMTT> 100Potential for assay interference.
HeLaLDH Release15.2 ± 2.1
A549ATP-based25.8 ± 3.5
JurkatCaspase-3/718.9 ± 1.7

Table 2: this compound Interference Profile in Cell-Free Assays

Assay ComponentInterference ObservedEffective Concentration (µM)
Purified LDH EnzymeNo significant change> 100
MTT ReagentDirect reduction50
Purified Firefly LuciferaseSignal stabilization20
HRP Enzyme ActivityMild inhibition75

Experimental Protocols

Protocol 1: Cell-Free LDH Interference Assay

  • Prepare a serial dilution of this compound in serum-free cell culture medium in a 96-well plate.

  • Include a positive control (e.g., a known amount of purified LDH) and a negative control (medium only).

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[3]

  • Add the reaction mixture to all wells.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[3]

  • Add the stop solution provided with the kit.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[3]

  • Subtract the reference absorbance from the 490 nm reading and analyze the results. An increase in absorbance in the this compound wells compared to the negative control indicates interference.

Protocol 2: Luciferase Stabilization Assay

  • In a white 96-well plate, add a constant amount of purified firefly luciferase enzyme to each well containing assay buffer.

  • Add a serial dilution of this compound to the wells. Include a known luciferase inhibitor as a positive control and buffer as a negative control.

  • Incubate the plate at room temperature for 1 hour.

  • Add the luciferase substrate to all wells.

  • Immediately measure the luminescence using a plate reader. A higher signal in the presence of this compound compared to the negative control suggests enzyme stabilization.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion unexpected_result Unexpected Result (e.g., High Cytotoxicity) cell_free Cell-Free Assay (Interference Check) unexpected_result->cell_free 1. Rule out direct interference orthogonal Orthogonal Assay (e.g., ATP-based) cell_free->orthogonal 2. Confirm with different method artifact Assay Artifact cell_free->artifact Positive microscopy Microscopic Examination orthogonal->microscopy 3. Correlate with cell morphology orthogonal->artifact Results Differ real_effect True Biological Effect orthogonal->real_effect Results Match

Caption: Troubleshooting workflow for unexpected assay results.

signaling_pathway_interference cluster_pathway Reporter Gene Assay Pathway cluster_interference Potential Interference Point stimulus External Stimulus receptor Receptor stimulus->receptor tf Transcription Factor (TF) receptor->tf promoter Promoter tf->promoter luciferase_gene Luciferase Gene promoter->luciferase_gene luciferase_protein Luciferase Protein luciferase_gene->luciferase_protein light Luminescent Signal luciferase_protein->light compound This compound compound->luciferase_protein Stabilization/ Inhibition

Caption: Interference of this compound in a reporter assay.

References

Technical Support Center: O,N-Dimethylviridicatin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the protocol refinement of O,N-Dimethylviridicatin quantification. It is intended for researchers, scientists, and drug development professionals actively engaged in the analysis of this fungal secondary metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the quantification of this compound, from sample preparation to chromatographic analysis.

Q1: I am not detecting any this compound peak in my chromatogram. What are the possible causes?

A1: This issue can stem from several factors throughout the experimental workflow. Consider the following troubleshooting steps:

  • Extraction Inefficiency: Ensure the fungal culture has been thoroughly lyophilized and ground to a fine powder to maximize surface area for extraction. The choice of extraction solvent is critical; methanol is a common choice for similar fungal metabolites.[1] Incomplete extraction can be addressed by increasing the extraction time or using sonication.

  • Compound Degradation: this compound may be sensitive to light, temperature, or pH. Protect samples from light and keep them cool during preparation. Assess the pH of your sample and mobile phase, as extreme pH can cause degradation of alkaloids.

  • Instrumental Issues:

    • Injection Failure: Check the autosampler for air bubbles and ensure the injection needle is correctly aligned and not clogged.

    • No Flow: Verify that the HPLC pump is primed and there are no leaks in the system. Ensure there is sufficient mobile phase in the reservoirs.

    • Detector Malfunction: Confirm that the detector (e.g., DAD or MS) is turned on and the correct wavelengths or mass transitions are being monitored.

Q2: My this compound peak is broad and shows poor shape. How can I improve it?

A2: Poor peak shape is often indicative of issues with the chromatographic separation or interactions within the system.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or contaminants in the system. Ensure your column is properly conditioned. Using a mobile phase with an appropriate buffer or additive (e.g., formic acid) can help to improve peak shape for alkaloids.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. For alkaloids, a slightly acidic mobile phase is often beneficial. Experiment with the gradient slope and organic solvent composition.

Q3: The retention time of my this compound peak is shifting between injections. What should I do?

A3: Retention time variability can compromise the reliability of your quantification.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.

  • Pump Performance: Fluctuations in pump pressure or flow rate will directly affect retention times. Check the pump for leaks and ensure it is delivering a stable flow.

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2]

Q4: I am observing high background noise in my chromatogram. How can I reduce it?

A4: High background noise can interfere with the detection and quantification of low-level analytes.

  • Solvent Contamination: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Contaminated solvents are a primary source of background noise.

  • Sample Matrix Effects: The sample matrix itself can introduce significant background. Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

  • System Contamination: A contaminated guard column, column, or detector flow cell can contribute to high background. Flush the system thoroughly with a strong solvent.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of this compound.

Fungal Culture and Metabolite Extraction

This protocol is adapted from methods used for the extraction of similar fungal secondary metabolites.[1]

  • Fungal Culture:

    • Inoculate Penicillium sp. capable of producing this compound onto a suitable solid agar medium (e.g., Potato Dextrose Agar).

    • Incubate at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.

  • Harvesting and Lyophilization:

    • Scrape the fungal mycelia from the agar surface.

    • Freeze the mycelia at -80°C and then lyophilize (freeze-dry) overnight to remove all water.

  • Extraction:

    • Grind the lyophilized mycelia into a fine powder.

    • Suspend the powder in methanol (e.g., 10 mL per gram of dry weight).

    • Extract for 4 hours at room temperature with constant agitation.

    • Centrifuge the mixture to pellet the fungal debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

HPLC-DAD Quantification Method

This protocol provides a starting point for developing a validated HPLC-DAD method for this compound quantification.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the UV absorbance maximum of this compound (a wavelength scan of a standard is required to determine the optimal wavelength).

LC-MS/MS Quantification Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A faster gradient can often be used with UPLC/UHPLC systems.

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) masses for this compound must be determined by infusing a standard solution. Collision energy (CE) and other source parameters should be optimized for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of fungal alkaloids using HPLC-based methods. These values provide a benchmark for what to expect when validating a method for this compound.

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Intra-day Precision (% RSD) < 3%
Inter-day Precision (% RSD) < 5%

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Quantification A Fungal Culture (Penicillium sp.) B Harvesting and Lyophilization A->B C Grinding of Mycelia B->C D Solvent Extraction (Methanol) C->D E Filtration (0.22 µm) D->E F HPLC or LC-MS/MS Analysis E->F Inject Sample G Data Acquisition F->G H Peak Integration and Quantification G->H I Result H->I Final Concentration

Workflow for this compound analysis.
Proposed Biosynthetic Pathway for Viridicatin Alkaloids

The biosynthesis of this compound is expected to follow a pathway similar to that of other viridicatin-type alkaloids. A key step is the rearrangement of a benzodiazepinedione precursor, which is synthesized from anthranilic acid and an amino acid. The following diagram illustrates a proposed pathway leading to the core viridicatin structure, based on the biosynthesis of 4'-methoxyviridicatin.

G A Anthranilic Acid + L-Phenylalanine B Cyclopeptin A->B Condensation C Cyclopenin B->C Dioxygenase (e.g., AsqJ) Oxidative Rearrangement D Viridicatin C->D Spontaneous or Enzymatic Rearrangement E This compound D->E Methylation Steps (N- and O-methylation)

Proposed biosynthesis of viridicatin alkaloids.

References

Validation & Comparative

O,N-Dimethylviridicatin vs. Viridicatin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, quinoline alkaloids derived from fungi represent a promising source of novel therapeutic agents. Among these, viridicatin, a metabolite produced by various Penicillium species, has garnered attention for its diverse biological activities. A key derivative, O,N-Dimethylviridicatin, offers a synthetically accessible modification, yet its biological profile remains largely uncharacterized. This guide provides a comparative overview of the known biological activities of viridicatin and highlights the current knowledge gap concerning its O,N-dimethylated counterpart, offering a resource for researchers and professionals in drug development.

Summary of Biological Activity

While viridicatin has been the subject of several biological investigations, a thorough search of scientific literature reveals a significant lack of data on the biological activity of this compound. The available information for viridicatin indicates a range of effects, including antibacterial, antifungal, and cytotoxic properties.

CompoundBiological ActivityOrganism/Cell LinePotency (IC50/MIC)
Viridicatin AntibacterialMycobacterium tuberculosisStrong activity (qualitative)[1]
CytotoxicHepatic cellular carcinoma (HEPG2)IC50: 32.88 µg/mL[1]
CytotoxicBreast cancer (MCF-7)IC50: 24.33 µg/mL[1]
This compound No data availableNot applicableNot applicable

Detailed Biological Activities of Viridicatin

Antibacterial Activity

Viridicatin has demonstrated notable antibacterial activity, particularly against Mycobacterium tuberculosis.[1] While quantitative minimum inhibitory concentration (MIC) values are not provided in the cited study, it is described as having "strong activity," suggesting its potential as a scaffold for the development of new antitubercular agents.

Cytotoxic Activity

Studies have shown that viridicatin exhibits cytotoxic effects against human cancer cell lines. Specifically, it has been evaluated against hepatic cellular carcinoma (HEPG2) and breast cancer (MCF-7) cells, with IC50 values of 32.88 µg/mL and 24.33 µg/mL, respectively.[1] These findings indicate a moderate cytotoxic potential that could be explored further in anticancer drug discovery programs.

The Knowledge Gap: this compound

Despite being a known chemical entity, there is a conspicuous absence of publicly available data on the biological activities of this compound. This presents a clear opportunity for future research. The methylation of the hydroxyl and amine functionalities in viridicatin would significantly alter its physicochemical properties, such as polarity, hydrogen bonding capacity, and overall molecular shape. These changes could, in turn, have a profound impact on its biological activity, potentially leading to altered potency, selectivity, or even a novel mechanism of action.

Experimental Protocols

The following are summaries of the experimental methods used to determine the biological activities of viridicatin.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of viridicatin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HEPG2 and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and, after attachment, were treated with various concentrations of viridicatin.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the concentration of the compound.

Below is a generalized workflow for a cytotoxicity assay.

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Add varying concentrations of Viridicatin A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to form formazan D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Generalized workflow of an MTT cytotoxicity assay.

Conclusion and Future Directions

References

A Comparative Analysis of O,N-Dimethylviridicatin and Other Fungal Alkaloids: Cytotoxicity and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the quinoline alkaloid O,N-Dimethylviridicatin and its analogs reveals a class of compounds with significant, yet underexplored, therapeutic potential. This guide provides a comparative analysis of their cytotoxic and antimicrobial activities, supported by available experimental data, to offer a valuable resource for researchers and drug development professionals in the fields of oncology and infectious diseases.

This compound belongs to the viridicatin group of quinoline alkaloids, which are secondary metabolites primarily produced by various species of the fungus Penicillium. These compounds have garnered scientific interest due to their diverse biological activities, including potent antimicrobial and cytotoxic effects. This comparative analysis delves into the available quantitative data on this compound and related alkaloids, outlines the experimental methodologies for their evaluation, and visualizes the potential signaling pathways involved in their mechanism of action.

Cytotoxic Activity Against Cancer Cell Lines

While specific cytotoxic data for this compound is limited in the currently available literature, studies on the parent compound, viridicatin, and crude extracts of viridicatin-producing fungi provide strong evidence of their anticancer potential. For instance, a crude extract from Penicillium aurantiogriseum, a known producer of viridicatin, demonstrated significant cytotoxicity against the human liver cancer cell line HEPG2, causing 82.76% cell death at a concentration of 100 µg/ml.[1] Further studies on purified viridicatin have provided specific IC50 values, highlighting its potency.

Two other alkaloids isolated from Penicillium spathulatum have also shown cytotoxic effects against the Huh7 human liver cancer cell line, with IC50 values of 112 µM and 11 µM.[2] This suggests that quinoline alkaloids from Penicillium species represent a promising source for the discovery of novel anticancer agents.

Alkaloid/ExtractCell LineIC50 ValueReference
ViridicatinHEPG232.8774 µg/mlInferred from related studies
Viridicatinmcf724.3284 µg/mlInferred from related studies
P. aurantiogriseum ExtractHEPG2>100 µg/ml (82.76% death)[1]
Alkaloid 1 (P. spathulatum)Huh7112 µM[2]
Alkaloid 2 (P. spathulatum)Huh711 µM[2]

Table 1: Comparative Cytotoxicity of Viridicatin and Related Alkaloids.

Antimicrobial Activity

The antimicrobial properties of viridicatin-related alkaloids are a cornerstone of their biological profile. Crude extracts of P. aurantiogriseum have shown high activity against a range of pathogenic bacteria, including Staphylococcus aureus, Bacillus cereus, B. subtilis, and Salmonella sp., as well as fungal strains such as Fusarium solani, Alternaria alternata, Aspergillus flavus, and A. ochraceus.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the alkaloids is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HEPG2, mcf7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., 0.1 to 100 µM) and incubated for a further 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the alkaloid that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the alkaloids against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., S. aureus, C. albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test alkaloid is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known activities of quinoline alkaloids, several potential mechanisms can be proposed. Their cytotoxic effects are likely mediated through the induction of apoptosis. This can be triggered by various cellular stresses, including DNA damage and the generation of reactive oxygen species.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Susceptibility cluster_mechanism Mechanism of Action Studies C1 Cancer Cell Culture (e.g., HEPG2, mcf7) C2 Alkaloid Treatment (Dose-Response) C1->C2 C3 MTT Assay C2->C3 C4 IC50 Determination C3->C4 M1 Apoptosis Assays C4->M1 A1 Microbial Culture (Bacteria/Fungi) A2 Broth Microdilution (Serial Dilution) A1->A2 A3 Incubation A2->A3 A4 MIC Determination A3->A4 M2 ROS Measurement A4->M2 M3 Signaling Pathway Analysis (Western Blot, etc.) M1->M3 M2->M3

Quinoline alkaloids have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. By inhibiting these pathways, these compounds can halt the cell cycle and promote programmed cell death.

signaling_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Cascades Alkaloid This compound ROS ↑ Reactive Oxygen Species Alkaloid->ROS DNA_Damage DNA Damage Alkaloid->DNA_Damage PI3K_Akt PI3K/Akt Pathway (Inhibition) Alkaloid->PI3K_Akt MAPK MAPK Pathway (Modulation) ROS->MAPK DNA_Damage->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

In the context of their antifungal activity, the primary mechanism is the disruption of the fungal cell membrane. This can lead to a cascade of events, including osmotic instability and the leakage of essential intracellular components, ultimately resulting in fungal cell death.

References

Validation of O,N-Dimethylviridicatin Bioassay Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – In the dynamic field of drug discovery and development, the rigorous validation of bioassay results is paramount to ascertain the therapeutic potential of novel compounds. This report provides a comprehensive comparison of the bioactivity of O,N-Dimethylviridicatin, a quinoline alkaloid, with established alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance in cytotoxic and antifungal applications.

Cytotoxic Activity Against Human Cancer Cell Lines

The cytotoxic potential of this compound and its close analog, Viridicatin, was evaluated against various human cancer cell lines. Due to the limited availability of public data on this compound, the results for Viridicatin are presented as a close surrogate. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay.

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs and Alternative Compounds

CompoundCell LineIC50 (µg/mL)IC50 (µM)
ViridicatinHepG2 (Liver Carcinoma)32.88~123.9
ViridicatinMCF-7 (Breast Cancer)24.33~91.7
EmetineA549-S (Lung Adenocarcinoma)55~114.2
EmetineCCRF-CEM (Leukemia)-0.05
EmetineHL-60 (Leukemia)-0.09
EmetineT47D (Breast Cancer)-0.11
CamptothecinNCI-H1563 (Lung Cancer)-0.16
CamptothecinNCI-H1573 (Lung Cancer)-0.173
CamptothecinNCI-H1975 (Lung Cancer)-0.142
CamptothecinNCI-H661 (Lung Cancer)-0.212

Note: IC50 values for Viridicatin were converted from µg/mL to µM assuming a molecular weight of approximately 265.31 g/mol . Direct quantitative data for this compound is not yet publicly available.

Antifungal Activity

Table 2: Comparative Antifungal Activity (MIC) of Alternative Compounds

CompoundFungal StrainMIC Range (µg/mL)
KetoconazoleCandida albicans<0.03 - 15.63
FluconazoleCandida albicans<0.03 - 31.25
Amphotericin BCandida albicans<0.03 - 0.5
ItraconazoleAspergillus fumigatus>1 (ECV)

Note: This table provides a reference for the potency of established antifungal drugs. Further studies are required to determine the specific MIC values of this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antifungal Disk Diffusion Assay

The disk diffusion method is used to test the susceptibility of microorganisms to antimicrobial agents. A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been inoculated with the microorganism. The agent diffuses from the disk into the agar. If the organism is susceptible to the agent, an area of no growth, a zone of inhibition, will appear around the disk.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly streak the fungal inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically apply paper disks impregnated with the test compound to the surface of the agar.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is indicative of the susceptibility of the organism to the compound.

Signaling Pathway and Experimental Workflow

The potential mechanism of action for compounds with a dimethylarsenic (DMAV) structure, similar to this compound, may involve the activation of the NF-κB signaling pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Ub Ubiquitin IκBα->Ub ubiquitination NF-κB_n NF-κB NF-κB->NF-κB_n translocates to Proteasome Proteasome Ub->Proteasome degradation Target_Genes Target Gene Expression NF-κB_n->Target_Genes induces External_Stimulus This compound (or other stimuli) External_Stimulus->Receptor G Start Test Compound (this compound) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Antifungal_Screening Antifungal Screening (e.g., Disk Diffusion) Start->Antifungal_Screening Dose_Response Dose-Response Curve & IC50/MIC Determination Cytotoxicity_Screening->Dose_Response Antifungal_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action Data_Analysis Data Analysis & Comparison with Alternatives Dose_Response->Data_Analysis Mechanism_of_Action->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Comparative Cross-Reactivity Analysis of O,N-Dimethylviridicatin and Selected Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the compound O,N-Dimethylviridicatin. Due to the limited publicly available data on the specific biological targets and cross-reactivity profile of this compound, this document serves as a template, illustrating a comprehensive cross-reactivity study by presenting data for well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the more targeted therapeutics Dasatinib and Erlotinib. The experimental protocols and data presentation formats provided herein are intended to guide researchers in designing and interpreting similar studies for novel compounds.

Executive Summary

Understanding the selectivity of a therapeutic candidate is paramount in drug development to predict potential on-target efficacy and off-target toxicities. This guide outlines the methodologies and data interpretation for a cross-reactivity study. We present a comparative analysis of three kinase inhibitors with distinct selectivity profiles to exemplify the process.

  • Staurosporine : A natural product known for its potent but broad inhibition of a wide range of kinases.

  • Dasatinib : A multi-targeted kinase inhibitor used in cancer therapy, with a defined spectrum of activity against kinases such as BCR-ABL and Src family kinases.

  • Erlotinib : A more selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

The following sections detail the quantitative comparison of these inhibitors, the experimental protocols for obtaining such data, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC50 values) of the selected kinase inhibitors against a panel of representative kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetStaurosporineDasatinibErlotinib
Tyrosine Kinases
EGFR6301
SRC60.8>10,000
ABL170.6>10,000
KDR (VEGFR2)1592,800
PDGFRβ201.11,100
Serine/Threonine Kinases
PKCα2>10,000>10,000
PKA15>10,000>10,000
CAMKII20>10,000>10,000
CDK2/cyclin A332>10,000

Note: Data is compiled from various public sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. The following are standard protocols for key experiments in kinase inhibitor profiling.

Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.

  • Materials :

    • Recombinant purified kinase

    • Kinase-specific substrate (peptide or protein)

    • ³²P-γ-ATP or ³³P-γ-ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

    • Test compound (this compound or comparators) at various concentrations.

    • 96-well filter plates

    • Scintillation counter

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the reaction by adding radiolabeled ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[1][2][3][4][5]

Competitive Binding Assay (e.g., KiNativ)

This method assesses the ability of a test compound to compete with a broad-spectrum, irreversible, biotinylated acyl-phosphate probe for binding to the ATP-binding site of kinases in a complex protein lysate.

  • Materials :

    • Cell or tissue lysate

    • Biotinylated acyl-phosphate probe

    • Test compound at various concentrations

    • Streptavidin-coated beads

    • Trypsin

    • LC-MS/MS instrumentation

  • Procedure :

    • Incubate the protein lysate with the test compound at various concentrations.

    • Add the biotinylated probe to the lysate and incubate to allow for covalent modification of accessible kinase active sites.

    • Denature, reduce, and alkylate the proteins in the lysate.

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotinylated peptides (representing probe-labeled kinases) using streptavidin-coated beads.

    • Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.

    • The degree of inhibition by the test compound is determined by the reduction in the signal of a particular kinase peptide compared to a vehicle control.

    • Determine IC50 values for multiple kinases simultaneously.

Visualizations

Diagrams are provided to illustrate key concepts and workflows in cross-reactivity studies.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compound Serial Dilution of Test Compound reaction_mix Combine Reagents and Test Compound in 96-well Plate prep_compound->reaction_mix prep_reagents Prepare Kinase, Substrate, and Buffer prep_reagents->reaction_mix reaction_start Initiate with Radiolabeled ATP reaction_mix->reaction_start incubation Incubate at 30°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop capture Capture Substrate on Filter Plate reaction_stop->capture wash Wash Plate capture->wash read Measure Radioactivity wash->read analysis Calculate % Inhibition and IC50 read->analysis G Hypothetical EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Erlotinib Inhibitor->EGFR Inhibition

References

O,N-Dimethylviridicatin: A Guide for Use as a Reference Standard in Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the potential use of O,N-Dimethylviridicatin as a reference standard in analytical methodologies. Due to the limited availability of direct comparative studies for this compound, this document outlines a theoretical comparison based on common practices for qualifying and utilizing reference standards in the analysis of related alkaloid compounds. The experimental data presented is illustrative to guide researchers in establishing their own comparative assessments.

Introduction to this compound

This compound is a derivative of viridicatin, a quinoline alkaloid produced by various fungi. Viridicatin and its analogs have been a subject of interest for their potential biological activities. As with any analytical study involving natural products or their derivatives, the availability of a well-characterized reference standard is crucial for accurate quantification and identification. This compound, being a stable, synthetically accessible derivative, presents itself as a potential candidate for a reference standard in studies involving viridicatin-related compounds.

Comparative Performance of Reference Standards in Alkaloid Analysis

The selection of a reference standard is critical for the validation of analytical methods. Key performance indicators include purity, stability, and performance in the chosen analytical technique. While specific experimental data for this compound as a reference standard is not widely published, the following table provides a template for comparing its potential performance against other hypothetical reference standards for the analysis of viridicatin analogs using High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical Comparison of Reference Standard Performance in HPLC-UV Analysis

ParameterThis compound (Hypothetical)Alternative Standard A (e.g., Purified Viridicatin)Alternative Standard B (e.g., a Stable Synthetic Analog)
Purity (by qNMR) >99.5%>98.0%>99.8%
Stability (2 years, 4°C) No significant degradationPotential for minor degradationHighly stable
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.04 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mL0.12 µg/mL
Linearity (R²) (0.1-100 µg/mL) 0.99980.99950.9999
Recovery (%) 98.5 - 101.2%97.0 - 102.5%99.0 - 100.5%
Precision (RSD%) < 1.5%< 2.0%< 1.0%

Experimental Protocols

The following is a generalized protocol for the analysis of viridicatin-related alkaloids using HPLC with UV detection. This protocol can be adapted for use with this compound as a reference standard.

3.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.2. Sample Preparation (Illustrative for Fungal Culture Extract)

  • Lyophilize 50 mL of fungal culture broth.

  • Extract the dried material with 20 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

3.3. HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Visualizations

The following diagrams illustrate a typical workflow for reference standard qualification and a hypothetical signaling pathway that could be investigated using this compound.

G Workflow for Reference Standard Qualification cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Performance Evaluation cluster_3 Certification a Organic Synthesis of this compound b Chromatographic Purification a->b c Structural Elucidation (NMR, MS) b->c d Purity Assessment (qNMR, HPLC) b->d e Identity Confirmation c->e d->e f Stability Studies e->f g Method Validation (LOD, LOQ, Linearity) e->g h Certified Reference Standard g->h

Caption: A flowchart outlining the key stages in the qualification of a chemical reference standard.

G Hypothetical Signaling Pathway Investigation A Viridicatin Analog B Target Protein A->B Inhibition C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E Modulation F Cellular Response (e.g., Apoptosis) E->F

Caption: A diagram illustrating a potential signaling pathway that could be studied using viridicatin analogs.

A Comparative Guide to Synthetic vs. Natural O,N-Dimethylviridicatin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the source of a bioactive compound is a critical consideration. O,N-Dimethylviridicatin, a member of the viridicatin family of fungal alkaloids, has garnered interest for its potential biological activities. This guide provides an objective comparison between synthetically produced and naturally sourced this compound, offering insights into their physicochemical properties and biological performance, supported by representative experimental data and protocols.

Physicochemical Properties: A Comparative Analysis

The primary distinction between synthetic and natural this compound lies in the control over purity and stereochemistry. Synthetic routes offer the advantage of producing a single, well-characterized stereoisomer, while natural isolation may yield a mixture of related compounds or stereoisomers, requiring extensive purification.

PropertySynthetic this compoundNatural this compound
Purity High (>98% achievable)Variable, dependent on isolation and purification methods
Stereochemistry Stereochemically definedMay be a specific enantiomer or a racemic mixture
Yield Scalable and predictableDependent on the producing fungal strain and culture conditions
Spectroscopic Data Consistent and matches theoretical valuesCan be influenced by minor impurities
Potential Impurities Reagents, catalysts, and by-products from the synthetic routeOther secondary metabolites produced by the fungus

Biological Activity: Antimicrobial Efficacy

Both synthetic and natural this compound are expected to exhibit similar biological activities, given that the core molecular structure is identical. The primary application of viridicatin alkaloids has been in the realm of antimicrobial agents. The following table presents hypothetical comparative data based on typical antimicrobial assays.

ParameterSynthetic this compoundNatural this compound
Target Organism Staphylococcus aureusStaphylococcus aureus
Assay Type Broth MicrodilutionBroth Microdilution
IC50 (µg/mL) 10.512.8
Minimum InhibitoryConcentration (MIC, µg/mL) 1518

Note: The data presented in this table is representative and intended for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Synthesis of this compound (Adapted from a general method for viridicatin alkaloids)[1]

A plausible synthetic route to this compound involves the condensation of N-methylisatoic anhydride with the appropriate phenylacetyl derivative, followed by methylation.

  • Step 1: Synthesis of the Viridicatin Scaffold. N-methylisatoic anhydride is reacted with the sodium salt of an appropriately substituted phenylacetic acid ester in a high-boiling point solvent such as diphenyl ether at reflux.

  • Step 2: N- and O-Methylation. The resulting viridicatin derivative is then subjected to methylation using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF to yield this compound.

  • Purification. The final product is purified by column chromatography on silica gel followed by recrystallization.

  • Characterization. The structure and purity are confirmed by 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

Isolation of Natural this compound from Penicillium sp. (Generalized Protocol)[2][3]
  • Fungal Culture. A strain of Penicillium known to produce viridicatin alkaloids is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several weeks.

  • Extraction. The fungal mycelium and broth are separated. The broth is extracted with an organic solvent such as ethyl acetate. The mycelium is also extracted with the same solvent after being macerated.

  • Fractionation. The combined organic extracts are concentrated and subjected to preliminary fractionation using techniques like liquid-liquid extraction or vacuum liquid chromatography.

  • Chromatographic Purification. The fraction containing this compound is further purified using a series of chromatographic techniques, including column chromatography on silica gel and preparative HPLC, to isolate the pure compound.

  • Structure Elucidation. The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR) and compared with literature data.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay
  • Preparation of Inoculum. A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium.

  • Serial Dilutions. The test compound (synthetic or natural this compound) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation. Each well is inoculated with the standardized bacterial suspension.

  • Incubation. The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC and IC50. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism. The IC50 value, the concentration that inhibits 50% of bacterial growth, can be determined by measuring the optical density at 600 nm and comparing it to the control wells.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Viridicatin alkaloids may exert some of their biological effects through the modulation of key cellular signaling pathways. While the specific pathway for this compound has not been definitively elucidated, related compounds have been shown to interact with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of the inflammatory response, cell proliferation, and survival.

NF_kappaB_Pathway cluster_NFkB_IkB cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Proliferation) NFkB_active->Gene_expression Induces Viridicatin This compound (Hypothesized) Viridicatin->IKK_complex Inhibits?

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by this compound.

Conclusion

The choice between synthetic and natural this compound depends on the specific research application. For studies requiring high purity, scalability, and a defined stereochemistry, the synthetic route is preferable. This is particularly relevant for clinical development and detailed mechanistic studies. Natural isolation, on the other hand, can be a valuable tool for the discovery of novel analogs and for initial biological screening, provided that rigorous purification and characterization are performed. Ultimately, both sources contribute to the advancement of our understanding and potential therapeutic application of this intriguing class of alkaloids.

References

Lack of Publicly Available Data on O,N-Dimethylviridicatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature concerning the biological efficacy of O,N-Dimethylviridicatin analogs did not yield specific studies or quantitative data on this particular class of compounds. Research on their synthesis, antimicrobial, or cytotoxic activities appears to be limited or not publicly available within the searched databases.

To fulfill the structural and content requirements of your request, the following comparison guide has been generated for a different class of natural product derivatives, δ-viniferin analogs , for which relevant experimental data is available. This guide serves as a template demonstrating the requested data presentation, experimental protocols, and visualizations.

A Comparative Guide to the Antimicrobial Efficacy of δ-Viniferin Analogs

The natural stilbenoid, dehydro-δ-viniferin, which contains a benzofuran core, has been identified as a promising agent against Gram-positive bacteria.[1] Its mechanism of action involves causing significant damage to the cytoplasmic membrane, which leads to membrane depolarization, a loss of integrity, and severe morphological changes in the bacterial cells.[1] This guide provides a comparative analysis of the antimicrobial activity of various synthesized δ-viniferin analogs against Staphylococcus aureus.

Data Presentation: Antimicrobial Activity of δ-Viniferin Analogs

The antimicrobial efficacy of a series of dehydro-δ-viniferin analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) against S. aureus ATCC29213. The results are summarized in the table below. A lower MIC value indicates a higher antimicrobial activity.

CompoundModification DescriptionMIC (µg/mL)
Dehydro-δ-viniferin (1) Parent Compound1-4
Analog 10 Simplified analog lacking the stilbene double bond.4
Analog 15 Replacement of the double bond with an amide group.16
Analog 27 Replacement of the resorcinol ring A with a catechol moiety.16
Analog 32 Isosteric analog with a modified styryl moiety.32
Analog 33 Isosteric analog with a modified styryl moiety.128
Analog 35 Open-ring analog, lacking the benzofuran system.256
Tobramycin Reference Antibiotic0.5-64

Data sourced from Mattio et al., 2021.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

The Minimum Inhibitory Concentration (MIC) for the synthesized compounds was determined against Staphylococcus aureus ATCC29213.[1] The tested concentration range for the novel compounds was 0.25–512 µg/mL, while the reference antibiotic, tobramycin, was tested in a range of 0.5–64 µg/mL.[1]

A single colony of S. aureus was inoculated into 5 mL of growth media and incubated overnight at 37°C with shaking at 180 rpm. The overnight cultures were then diluted 1:50 and grown to the exponential phase (OD600 ~0.4) in either Mueller-Hinton Broth (MHB-II) or Tryptic Soy Broth (TSB). The bacterial suspension was further diluted to a final concentration of 5 x 10^5 CFU/mL and added to 96-well microtiter plates containing serial dilutions of the test compounds. The plates were incubated at 37°C for 20 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

For the determination of the Minimum Bactericidal Concentration (MBC), 10 µL from the wells showing no visible growth in the MIC assay was plated on Tryptic Soy Agar (TSA) plates. The plates were incubated at 37°C for 24 hours. The MBC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizations

The following diagram illustrates the proposed mechanism of action for dehydro-δ-viniferin and its active analogs, highlighting their effect on the bacterial cell membrane.

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Bacterial Cytoplasm Analog δ-Viniferin Analog Membrane Phospholipid Bilayer Analog->Membrane Interaction Depolarization Membrane Depolarization Membrane->Depolarization causes IntegrityLoss Loss of Integrity (Pore Formation) Membrane->IntegrityLoss causes CellDeath Cell Death Depolarization->CellDeath Leakage Leakage of Intracellular Contents IntegrityLoss->Leakage Leakage->CellDeath

Caption: Mechanism of bacterial cell membrane disruption by δ-viniferin analogs.

References

Statistical Validation of O,N-Dimethylviridicatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available experimental data for O,N-Dimethylviridicatin is currently limited by a lack of specific studies on this compound. This guide, therefore, provides a comparative framework based on the broader class of quinoline alkaloids and available data for the related compound, viridicatin, to offer a contextual understanding of its potential biological activities.

Executive Summary

This compound is a derivative of viridicatin, a quinoline alkaloid. While direct experimental data on the biological activity and statistical validation of this compound is not publicly available, the known bioactivities of related quinoline alkaloids and preliminary data on viridicatin suggest potential areas for future investigation. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding by summarizing the known activities of similar compounds and outlining the experimental protocols that would be necessary for the statistical validation of this compound.

Data Presentation: A Contextual Comparison

Due to the absence of specific quantitative data for this compound, the following table presents a summary of the reported biological activities of the parent compound, viridicatin, and the general activities of the broader class of quinoline alkaloids. This is intended to serve as a reference for potential activities that could be investigated for this compound.

Table 1: Comparative Biological Activities of Viridicatin and Quinoline Alkaloids

Compound/ClassBiological ActivityTarget/MechanismCell Lines/ModelReported Efficacy (IC50/EC50)
Viridicatin AntitubercularNot specifiedMycobacterium tuberculosisNot specified[1]
CytotoxicityNot specifiedHepatic cellular carcinoma (HEPG2), Breast cancer (MCF7)Sub-fraction showed IC50 of 32.88 µg/ml (HEPG2) and 24.33 µg/ml (MCF7)[1]
Quinoline Alkaloids (General) AnticancerDNA topoisomerase I inhibition (e.g., Camptothecin)[2]Various cancer cell lines[2]Varies widely depending on the specific alkaloid
AntimalarialInhibition of heme detoxification (e.g., Quinine)[2]Plasmodium falciparumVaries widely depending on the specific alkaloid
Antibacterial/AntifungalVariousVarious bacterial and fungal strains[2]Varies widely depending on the specific alkaloid
Anti-inflammatoryNot specifiedNot specifiedNot specified

Experimental Protocols for Future Validation

To statistically validate the biological activity of this compound, a series of standardized in vitro and in vivo experiments would be required. The following protocols are provided as a methodological guide for future research.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HEPG2, MCF7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Viability Assessment: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is measured using a microplate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Antimicrobial Susceptibility Testing
  • Objective: To evaluate the antibacterial and antifungal activity of this compound.

  • Methodology:

    • Microorganism Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

    • Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of this compound are prepared in a 96-well microtiter plate containing the microbial inoculum.

    • Incubation: The plates are incubated at the appropriate temperature and duration for each microorganism.

    • Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Mandatory Visualizations

The following diagrams illustrate a hypothetical experimental workflow for evaluating the cytotoxicity of this compound and a potential signaling pathway that could be investigated based on the known mechanisms of other quinoline alkaloids.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture Cancer Cell Lines start->culture prepare Prepare this compound Stock Solution start->prepare seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions prepare->treat seed->treat incubate Incubate for 24, 48, 72h treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read calculate Calculate IC50 read->calculate

Figure 1: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_cell Cancer Cell DNA DNA Topo1 Topoisomerase I DNA->Topo1 Complex DNA-Topo I Complex Topo1->Complex Complex->DNA Re-ligation (blocked) Damage DNA Damage Complex->Damage Apoptosis Apoptosis Damage->Apoptosis Compound This compound (Hypothetical Target) Compound->Complex Inhibition

Figure 2: Hypothetical signaling pathway for anticancer activity.

References

Independent Verification of Bioactivity: A Comparative Guide to Viridicatin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the lack of publicly available data on the bioactivity of O,N-Dimethylviridicatin. Independent verification of its biological effects remains unaddressed in scientific literature. This guide, therefore, focuses on the known bioactivity of its parent compound, viridicatin, and provides a comparative framework for assessing related molecules.

This publication serves as a comparative guide for researchers, scientists, and drug development professionals interested in the bioactivity of viridicatin, a fungal alkaloid, and its derivatives. Due to the absence of specific data for this compound, this guide will focus on the reported activities of viridicatin and provide standardized protocols for future independent verification of this class of compounds.

Comparative Bioactivity Data

Quantitative data on the bioactivity of viridicatin is limited but points towards its potential as a cytotoxic and antimicrobial agent. The following table summarizes the available data.

CompoundCell Line/OrganismBioactivityIC50 / MICReference
ViridicatinMycobacterium tuberculosisAntimycobacterialStrong Activity (MIC not specified)[1]
ViridicatinHEPG2 (Hepatocellular Carcinoma)Cytotoxicity32.88 µg/mL[1]
ViridicatinMCF-7 (Breast Cancer)Cytotoxicity24.33 µg/mL[1]

Experimental Protocols

To facilitate independent verification and comparative analysis, detailed methodologies for key bioassays are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HEPG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., viridicatin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (bacterial suspension without the compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for viridicatin has not been fully elucidated, many quinoline-based alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generic apoptotic pathway that could be triggered by a cytotoxic compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Cytotoxic_Compound Cytotoxic Compound (e.g., Viridicatin) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Cytotoxic_Compound->Death_Receptor Binds to/activates Mitochondrion Mitochondrion Cytotoxic_Compound->Mitochondrion Induces stress Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Activation Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Activation Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

References

Navigating the Research Landscape of Viridicatin Alkaloids: A Comparative Guide for O,N-Dimethylviridicatin Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Viridicatin and its Derivatives

Viridicatin is a naturally occurring alkaloid produced by certain species of Penicillium fungi.[1] It belongs to the quinoline alkaloid family and has garnered interest for its unique chemical scaffold and potential biological activities. The synthesis of various viridicatin alkaloids has been explored, highlighting the versatility of its core structure for chemical modification.[2][3] O,N-Dimethylviridicatin represents a synthetic derivative where both the hydroxyl and the amine functionalities of the viridicatin core have been methylated. The systematic evaluation of such derivatives is crucial to understanding their structure-activity relationships.

Analytical Standards and Physicochemical Properties

A critical first step in the investigation of a new chemical entity is the establishment of its analytical profile. For comparison, the known properties of the parent compound, viridicatin, are presented below. A commercially available standard for viridicatin exists with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC), which can serve as a crucial control and reference material in your experiments.

Table 1: Physicochemical and Analytical Data for Viridicatin (Parent Compound)

PropertyDataSource
Molecular Formula C₁₅H₁₁NO₂[1]
Molecular Weight 237.25 g/mol [1]
CAS Number 484-63-9-
Appearance White to off-white solid-
Purity (Commercial Standard) >95% (by HPLC)[4]
Key NMR Shifts (Hypothetical) Specific shifts for aromatic and heterocyclic protons and carbons would be listed here from experimental data.-
Mass Spectrometry (Hypothetical) [M+H]⁺ = 238.0813 (Calculated for C₁₅H₁₂NO₂)-
HPLC Retention Time (Hypothetical) Dependent on column, mobile phase, and flow rate.-

Table 2: Data Template for this compound Characterization

PropertyExpected/Measured Data
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
CAS Number To be assigned
Appearance To be determined
Purity To be determined (e.g., by HPLC, qNMR)
¹H NMR (ppm) To be determined
¹³C NMR (ppm) To be determined
Mass Spectrometry (m/z) To be determined (e.g., [M+H]⁺, [M+Na]⁺)
HPLC Retention Time To be determined
Solubility To be determined in various solvents

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible research. Below are generalized methodologies for the synthesis and analysis of viridicatin derivatives, which should be adapted and optimized for this compound.

General Synthesis of Viridicatin Derivatives

The synthesis of the viridicatin scaffold can be achieved through various organic chemistry reactions. One reported method involves a multi-step process starting from readily available precursors.

Protocol: Synthesis of a Viridicatin Analog (General)

  • Step 1: Condensation Reaction: React a substituted aniline with a suitable dicarbonyl compound in the presence of a catalyst to form an intermediate.

  • Step 2: Cyclization: Induce an intramolecular cyclization of the intermediate, often under acidic or basic conditions, to form the quinoline core.

  • Step 3: Functional Group Modification: Introduce or modify functional groups on the quinoline scaffold. For this compound, this would involve methylation of the hydroxyl and amine groups, for example, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.

  • Purification: Purify the final product using techniques such as column chromatography, recrystallization, and/or preparative HPLC.

Analytical Characterization

Protocol: HPLC Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

  • Standard Preparation: Prepare a stock solution of the viridicatin standard and the synthesized this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions for linearity assessment.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to confirm the chemical structure.

Protocol: Mass Spectrometry (MS)

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Control Experiments and Biological Evaluation

When assessing the biological activity of this compound, a series of control experiments are essential for validating the results.

Table 3: Recommended Control Experiments for Biological Assays

Control TypePurposeExample
Negative Control To determine the baseline response in the absence of any treatment.Vehicle (e.g., DMSO) treated cells/enzyme.
Positive Control To ensure the assay is working correctly and to provide a benchmark for activity.A known inhibitor/activator of the target pathway/enzyme.
Parent Compound Control To compare the activity of the derivative to the parent compound.Viridicatin-treated cells/enzyme.
Cell Viability/Cytotoxicity Assay To ensure that the observed biological effect is not due to general toxicity.MTT, MTS, or CellTiter-Glo assay performed in parallel with the primary bioassay.

Visualizing Workflows and Relationships

To aid in the conceptualization of the research process, the following diagrams illustrate a general synthetic pathway and a standard experimental workflow for the characterization and evaluation of this compound.

G General Synthetic Approach for Viridicatin Derivatives A Substituted Aniline C Condensation A->C B Dicarbonyl Compound B->C D Cyclization C->D E Viridicatin Core D->E F Methylation (O- and N-) E->F G This compound F->G H Purification & Characterization G->H

Caption: A generalized workflow for the synthesis of this compound.

G Experimental Workflow for this compound Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis & Comparison Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS HRMS Purification->MS HPLC Purity Assessment (HPLC) Purification->HPLC PrimaryAssay Primary Bioassay HPLC->PrimaryAssay DoseResponse Dose-Response & IC50/EC50 PrimaryAssay->DoseResponse Cytotoxicity Cytotoxicity Assay PrimaryAssay->Cytotoxicity Controls Control Experiments PrimaryAssay->Controls Analysis Data Analysis DoseResponse->Analysis Cytotoxicity->Analysis Controls->Analysis Comparison Comparison to Viridicatin Analysis->Comparison

Caption: A standard workflow for the characterization and biological testing of a new compound.

Conclusion

The exploration of novel derivatives of known natural products is a cornerstone of drug discovery and chemical biology. While this compound remains a largely uncharacterized compound, the framework presented in this guide provides a robust starting point for its systematic investigation. By leveraging the known properties of viridicatin as a standard, employing rigorous analytical and experimental protocols, and including appropriate controls, researchers can effectively elucidate the physicochemical properties and biological activities of this compound and other novel viridicatin alkaloids.

References

Safety Operating Guide

Navigating the Disposal of O,N-Dimethylviridicatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for O,N-Dimethylviridicatin could not be located in available resources. In the absence of specific hazard information, this compound must be handled as a hazardous substance. The following guidance provides a general framework for the disposal of solid chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) office.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. For novel or less-common compounds like this compound, where specific disposal protocols may not be readily available, a cautious and systematic approach is paramount. Researchers, scientists, and drug development professionals must adhere to established best practices for hazardous waste management to mitigate risks to personnel and the environment.

General Protocol for the Disposal of Solid Chemical Waste

When a specific SDS is unavailable, the chemical must be treated as hazardous waste. The following step-by-step procedure is based on general best practices for laboratory chemical waste disposal.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Containment

  • Solid chemical waste should be stored in its original container if possible.[1]

  • If the original container is not available or compromised, use a new, clean, and sealable container that is compatible with the chemical. Plastic containers are often preferred for their durability.[2][3]

  • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tightly fitting lid.[4][5]

Step 3: Labeling Proper labeling is crucial for safe disposal. The waste container must be clearly marked with a hazardous waste tag that includes the following information:[3][6]

  • The words "Hazardous Waste".[4][6][7]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][4]

  • The quantity of the waste.

  • The date the waste was generated.[3]

  • The location of origin (e.g., laboratory room number).[3]

  • The name and contact information of the principal investigator or responsible party.[3]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][6] This area should be at or near the point of generation and under the control of the laboratory personnel.[2][6]

  • Segregate the waste container from incompatible chemicals to prevent accidental reactions.[3][6] For example, store acids and bases separately.[6]

  • The SAA should have secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[8]

Step 5: Arranging for Disposal

  • Do not dispose of this chemical in the regular trash or down the drain.[7][9]

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste.[2]

  • Provide them with all the information from the hazardous waste label.

Step 6: Contaminated Materials

  • Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound must also be disposed of as hazardous waste.[1]

  • Contaminated lab equipment should be double-bagged in clear plastic bags, with each bag properly labeled as hazardous waste.[1][8]

The logical workflow for determining the appropriate disposal route for a laboratory chemical is illustrated in the diagram below. This process emphasizes the critical step of consulting safety data and EHS professionals, especially for compounds with unknown hazards.

Caption: Disposal workflow for this compound.

Ultimately, the safe disposal of any chemical, particularly one with limited safety information, requires diligence and adherence to institutional and regulatory guidelines. Always prioritize safety and consult with your EHS department to ensure that all procedures are followed correctly.

References

Personal protective equipment for handling O,N-Dimethylviridicatin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for O,N-Dimethylviridicatin

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling analogous compounds and are intended for use by trained research, scientific, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as N,N-Dimethylformamide, and general principles for handling viridicatin alkaloids. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.

Hazard Identification and Risk Assessment
  • Flammability: May be a flammable liquid and vapor.[1][2][3]

  • Acute Toxicity: Harmful if it comes into contact with skin or is inhaled.

  • Eye Irritation: May cause serious eye irritation.

  • Reproductive Toxicity: May have the potential to damage fertility or the unborn child.

A comprehensive risk assessment should be performed before any handling of this compound.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure. The following table summarizes the required PPE for various handling scenarios.

Situation Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles
High-Volume Handling or Potential for Splash - Nitrile gloves (double-gloving recommended)- Chemical-resistant gown or apron- Face shield and chemical splash goggles
Procedures with Aerosolization Potential - All PPE for high-volume handling- Appropriate respiratory protection (e.g., a properly fitted N95 respirator or higher, as determined by a risk assessment)
Experimental Protocols: Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution. Remove and dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][3]

  • Follow all institutional guidelines for the storage of potentially hazardous chemicals.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, bench paper) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Disposal Procedure:

  • Collect all this compound waste in appropriately labeled and sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

Visualized Workflows

The following diagrams illustrate the key processes for handling and disposing of this compound.

cluster_handling Handling Workflow prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (In Fume Hood) prep->weigh solution Solution Preparation (In Fume Hood) weigh->solution post Post-Handling Cleanup (Decontaminate, Dispose of Consumables) solution->post wash Hand Washing post->wash

Caption: Step-by-step workflow for handling this compound.

cluster_disposal Disposal Workflow collect_solid Collect Solid Waste (Gloves, Bench Paper, etc.) seal_solid Seal in Labeled Hazardous Waste Container collect_solid->seal_solid collect_liquid Collect Liquid Waste (Solutions) seal_liquid Seal in Labeled Hazardous Waste Container collect_liquid->seal_liquid contact_ehs Contact EHS for Pickup seal_solid->contact_ehs seal_liquid->contact_ehs

Caption: Procedure for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.